1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
Description
Properties
Molecular Formula |
C23H33NO |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+ |
InChI Key |
HWFYWIVOYBPLQU-VOTSOKGWSA-N |
SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Synonyms |
evocarpine |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Origins of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a quinolone alkaloid that has garnered interest for its potential therapeutic applications, particularly its antibacterial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and identification, and quantitative data on its biological activity. The information presented herein is intended to support further research and development efforts related to this promising natural product.
Natural Source and Distribution
This compound is a naturally occurring compound found within the plant kingdom, specifically in species belonging to the Rutaceae family. The primary and most well-documented source of this alkaloid is the fruit of Tetradium ruticarpum (formerly known as Evodia rutaecarpa).[1][2][3] This plant has a long history of use in traditional Chinese medicine. Other plants from the Rutaceae family are also known to produce a variety of quinoline and quinolone alkaloids, suggesting they may be potential, yet unconfirmed, sources of this specific compound.[4]
Quantitative Data
Currently, comprehensive quantitative data on the concentration and yield of this compound from its natural sources is limited in publicly available literature. However, its biological activity has been quantified, showcasing its potent antibacterial effects.
A key study investigating the chemical constituents of Tetradium ruticarpum fruits evaluated the antibacterial activity of this compound against Helicobacter pylori.[1][2] The results are summarized in the table below.
| Biological Activity | Target Organism | Parameter | Value (µM) |
| Antibacterial | Helicobacter pylori Strain 51 | MIC₅₀ | 22 |
| Antibacterial | Helicobacter pylori Strain 51 | MIC₉₀ | 50 |
Table 1: Antibacterial Activity of this compound against Helicobacter pylori [1][2]
Experimental Protocols
The isolation and identification of this compound from its natural source, Tetradium ruticarpum, involves a multi-step process combining extraction, fractionation, and chromatographic separation, followed by structural elucidation using spectroscopic techniques. The following is a detailed methodology based on published research.[1][2]
Extraction and Fractionation
The initial step involves the extraction of chemical constituents from the dried and powdered fruits of Tetradium ruticarpum.
-
Extraction: The plant material is typically extracted with ethanol (EtOH) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the compounds.
-
Solvent Partitioning: The resulting crude ethanol extract is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity. A common sequence is n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The active quinolone alkaloids, including this compound, are typically found in the less polar fractions, such as the dichloromethane-soluble fraction.[1][2]
Chromatographic Separation and Purification
The bioactive fraction (e.g., CH₂Cl₂ fraction) is then subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Column Chromatography: The fraction is typically first separated using silica gel column chromatography with a gradient elution system of n-hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (RP-HPLC) with a mobile phase consisting of a mixture of methanol (MeOH) and water, often with a gradient elution.
Structural Elucidation
The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and elemental composition of the compound.
Signaling Pathways and Biological Targets
As of the latest available research, the specific signaling pathways and molecular targets of this compound have not been elucidated. While other quinolone derivatives have been shown to interact with various biological pathways, including the Hedgehog signaling pathway, there is currently no direct evidence to suggest that this compound follows a similar mechanism.[5] The potent antibacterial activity against H. pylori suggests that its mechanism of action may involve the disruption of essential bacterial processes. Further research is required to identify its precise molecular targets and signaling pathways in both prokaryotic and eukaryotic cells.
Visualizations
To aid in the understanding of the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship between the natural source, compound, and its biological activity.
Conclusion
This compound, isolated from the fruits of Tetradium ruticarpum, demonstrates significant potential as an antibacterial agent. This guide has provided a comprehensive overview of its natural source, a detailed experimental protocol for its isolation, and the available quantitative data on its biological activity. While the specific signaling pathways remain a subject for future investigation, the information compiled herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further exploration of this promising natural compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Investigation of Tetradium ruticarpum Fruits and Their Antibacterial Activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new quinolone alkaloids from the nearly ripe fruits of Tetradium ruticarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Technical Guide to 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a quinolinone alkaloid isolated from Tetradium ruticarpum. This document details its potent antibacterial activity against Helicobacter pylori, a key pathogen in gastric diseases. While specific data on its antifungal and cytotoxic effects are not yet available, this guide explores the known activities of structurally related quinolinone alkaloids, suggesting potential avenues for future research. Detailed experimental protocols for assessing these biological activities are provided, alongside diagrams illustrating key experimental workflows and the proposed mechanism of action. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this natural compound.
Introduction
This compound is a naturally occurring quinolinone alkaloid identified in the fruits of Tetradium ruticarpum, a plant with a long history of use in traditional medicine for treating gastrointestinal ailments. The quinolinone scaffold is a well-established pharmacophore, with numerous synthetic and natural derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. This guide focuses on the known and potential biological activities of this specific alkaloid, providing a technical framework for its further investigation and development.
Biological Activity
Antibacterial Activity
This compound has demonstrated potent and specific antibacterial activity against Helicobacter pylori, a Gram-negative bacterium strongly associated with gastritis, peptic ulcers, and an increased risk of gastric cancer.
Table 1: Antibacterial Activity of this compound against Helicobacter pylori
| Microorganism | Strain | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| Helicobacter pylori | Strain 51 | 22 | 50 | --INVALID-LINK-- |
Antifungal Activity (Potential)
Currently, there is no specific data on the antifungal activity of this compound. However, various other quinolinone derivatives have been reported to possess antifungal properties. Further investigation into the potential antifungal spectrum of this compound is warranted.
Cytotoxic Activity (Potential)
Specific cytotoxic studies on this compound have not been reported. Nevertheless, several other quinolinone alkaloids isolated from Tetradium ruticarpum have shown moderate to potent cytotoxic effects against a range of human cancer cell lines, including Lovo, MDA-MB-231, and HeLa cells. This suggests that this compound may also exhibit cytotoxic properties, a hypothesis that requires experimental validation.
Mechanism of Action (Proposed)
The primary mechanism of antibacterial action for the broader class of quinolone antibiotics is the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, bacterial cell death. It is highly probable that the anti-H. pylori activity of this compound is mediated through this well-established pathway.
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution for H. pylori
This protocol is a representative method for determining the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori.
Materials:
-
This compound
-
Helicobacter pylori strain (e.g., Strain 51)
-
Brucella broth supplemented with 5% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Microplate reader
-
Incubator with a microaerophilic atmosphere (5% O₂, 10% CO₂, 85% N₂)
Procedure:
-
Preparation of Inoculum: Culture H. pylori on a suitable agar medium. Harvest the bacteria and suspend in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in Brucella broth in the 96-well plate.
-
Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plates at 37°C for 72 hours in a microaerophilic environment.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Susceptibility Testing: Broth Microdilution
This is a general protocol to assess the potential antifungal activity of the compound.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow the fungal strain on a suitable agar medium. Prepare a suspension in sterile saline and adjust the concentration to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add the fungal suspension to each well to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Cytotoxicity Assay: MTT Assay
This protocol outlines a standard method to evaluate the potential cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potent antibacterial activity against the clinically significant pathogen H. pylori. Its quinolinone core structure suggests the potential for a broader spectrum of biological activities, including antifungal and cytotoxic effects, which remain to be experimentally validated. The proposed mechanism of action, inhibition of bacterial DNA gyrase and topoisomerase IV, aligns with the known pharmacology of quinolone antibiotics.
Future research should focus on:
-
Elucidating the precise mechanism of action against H. pylori.
-
Investigating the antifungal and cytotoxic properties of the compound against a panel of relevant fungal pathogens and cancer cell lines.
-
Conducting structure-activity relationship (SAR) studies to identify key structural features for optimal activity and to guide the synthesis of more potent and selective analogs.
-
Evaluating the in vivo efficacy and safety profile of this compound in appropriate animal models.
This technical guide provides a solid foundation for researchers to build upon, facilitating the exploration of this compound as a potential lead compound for the development of new therapeutic agents.
An In-depth Technical Guide to the Antibacterial Spectrum of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
This technical guide provides a comprehensive overview of the antibacterial properties of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a potent antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound is a member of the quinolinone class of compounds, which are known for their broad-spectrum antibacterial activities.[1][2] Many quinolinone derivatives function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[1][2][3][4] This particular compound has been identified as a potent agent against Helicobacter pylori, a bacterium linked to gastric and duodenal ulcers.[5][6][7] This guide synthesizes the available data on its antibacterial spectrum and provides standardized protocols for its evaluation.
Antibacterial Spectrum and Quantitative Data
The antibacterial activity of this compound has been quantitatively evaluated against Helicobacter pylori. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized below.
Table 1: Antibacterial Activity of this compound
| Microorganism | Strain | MIC₅₀ (µM) | MIC₉₀ (µM) |
| Helicobacter pylori | Strain 51 | 22 | 50 |
Data sourced from MedChemExpress.[5][6][7]
Note: The MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively. Current literature primarily focuses on the activity against H. pylori. Further research is required to elucidate the broader antibacterial spectrum against other clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the efficacy of a new antibacterial agent. The following is a detailed methodology for a broth microdilution assay, a standard and widely accepted method for quantitative susceptibility testing.[8][9][10]
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for most common bacteria)
-
Bacterial culture in logarithmic growth phase
-
Sterile DMSO (for dissolving the compound)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate sterile broth medium across the wells of a 96-well microtiter plate. The final concentration of DMSO should be kept below 0.5% to avoid affecting bacterial growth.
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar plate.
-
Pick 4-5 colonies and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ Colony Forming Units (CFU)/mL.[11]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing the serially diluted compound) with the prepared bacterial suspension.
-
Include a positive control (bacterium with a known antibiotic), a growth control (bacterium with no compound), and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Results can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the concentration that inhibits ≥99% of the bacterial growth compared to the growth control.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action
As a quinolinone derivative, this compound is predicted to share a mechanism of action common to this class of antibiotics. The primary targets are bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][12]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase is particularly effective against Gram-negative bacteria.[1][2]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) replicated daughter chromosomes, allowing for their segregation into daughter cells. Its inhibition is a key mechanism of action against Gram-positive bacteria.[1][2]
By forming a stable ternary complex with the enzyme and the bacterial DNA, the quinolinone molecule traps the enzyme in its cleavage state.[3][12] This leads to an accumulation of double-stranded DNA breaks, which blocks DNA replication and ultimately triggers cell death.
Signaling Pathway Visualization
The diagram below illustrates the proposed mechanism of action for quinolinone-class antibiotics.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. woah.org [woah.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. apec.org [apec.org]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid identified from the fruits of Tetradium ruticarpum. This document provides a comprehensive overview of its discovery, and biological activity, with a particular focus on its potent antibacterial properties against Helicobacter pylori. Detailed experimental protocols for its isolation and antimicrobial susceptibility testing are provided, along with a summary of its quantitative biological data. Furthermore, this guide illustrates the general mechanism of action attributed to quinolone compounds and the experimental workflow for its characterization.
Discovery and History
This compound was recently identified as a bioactive chemical constituent of the fruits of Tetradium ruticarpum, a plant used in traditional medicine for treating gastrointestinal ailments. A 2022 study by Myung Woo Na and colleagues led to the isolation and structural elucidation of this compound. Their research highlighted its significant and selective antibacterial activity against Helicobacter pylori, suggesting it as a promising candidate for the development of new anti-ulcer agents.[1] The fruit of Evodia rutaecarpa (a synonym for Tetradium ruticarpum) is a known rich source of quinolone alkaloids with long-chain substituents at the 2-position, which have been investigated for various biological activities, including anti-H. pylori effects.
Biological Activity
The primary biological activity of this compound documented to date is its antibacterial effect against Helicobacter pylori, a bacterium strongly associated with gastric and duodenal ulcers.
Antibacterial Potency
The compound exhibits potent inhibitory effects on the growth of H. pylori strain 51. Its efficacy is comparable to that of metronidazole, a commonly used antibiotic for H. pylori eradication.[1]
Table 1: Antibacterial Activity of this compound against Helicobacter pylori Strain 51 [1][2]
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |
| This compound | 22 | 50 |
| Metronidazole (Positive Control) | 17 | 46 |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature detailing the discovery and evaluation of this compound.[1]
Isolation from Tetradium ruticarpum
-
Extraction: The dried and ground fruits of T. ruticarpum are extracted with ethanol (EtOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude EtOH extract.
-
Solvent Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Separation: The EtOAc-soluble fraction, showing the most significant anti-H. pylori activity, is subjected to further separation.
-
Step 1: Silica Gel Column Chromatography: The EtOAc fraction is chromatographed on a silica gel column using a gradient elution system of n-hexane/EtOAc (e.g., from 100:0 to 0:100, v/v) to yield several subfractions.
-
Step 2: Medium-Pressure Liquid Chromatography (MPLC): Active subfractions are further purified on an MPLC system with a C18 column, using a methanol (MeOH)/water gradient.
-
Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with an isocratic or gradient elution of MeOH/water to yield pure this compound.
-
-
Structure Elucidation: The chemical structure of the isolated compound is determined by spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).
Antibacterial Susceptibility Testing against H. pylori
-
Bacterial Strain and Culture Conditions: Helicobacter pylori (e.g., strain 51) is cultured on Brucella agar plates supplemented with 10% fetal bovine serum in a microaerophilic environment (10% CO₂, 5% O₂, and 85% N₂) at 37°C for 3 days.
-
Broth Microdilution Assay:
-
A bacterial suspension is prepared in Brucella broth with an optical density at 600 nm (OD₆₀₀) adjusted to 0.1.
-
The test compound is serially diluted in Brucella broth in a 96-well microtiter plate.
-
The bacterial suspension is added to each well.
-
The plate is incubated for 72 hours under microaerophilic conditions at 37°C.
-
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined by measuring the OD₆₀₀ of each well using a microplate reader. The MIC₅₀ and MIC₉₀ values are calculated as the concentrations that cause 50% and 90% inhibition of bacterial growth, respectively, compared to a vehicle-treated control.
Synthesis
A specific, detailed synthesis protocol for this compound has not been explicitly reported in the reviewed literature. However, general synthetic strategies for 2-alkyl and 2-alkenyl-4(1H)-quinolones are well-established and can be adapted. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization.
For a long-chain alkenyl substituent, the synthesis would likely involve:
-
Preparation of a β-keto ester with the desired (8E)-8-tridecenyl side chain. This can be challenging and may require a multi-step synthesis to install the long alkenyl chain with the correct stereochemistry.
-
Condensation with N-methylaniline to form an enamine intermediate.
-
Thermal or acid-catalyzed cyclization of the enamine to form the 4-quinolone ring system.
Alternative modern synthetic methods include palladium-catalyzed coupling reactions to construct the quinolone core.
Mechanism of Action (Proposed)
The precise signaling pathway for this compound in H. pylori has not been fully elucidated. However, as a member of the quinolone class of compounds, its primary mechanism of action is likely the inhibition of bacterial DNA synthesis.
Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones are known to target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death. In Gram-negative bacteria like H. pylori, DNA gyrase is often the primary target.
Other Potential Mechanisms
Some studies on other novel alkyl quinolone alkaloids against H. pylori have suggested that they may also inhibit bacterial respiration, representing an additional or alternative mechanism of action.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and antibacterial evaluation of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of quinolone action via inhibition of bacterial DNA replication.
References
Potential Therapeutic Targets of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a quinolone alkaloid also known as Evocarpine, is a natural product isolated from the fruits of Evodia rutaecarpa. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets. The primary focus of research on this compound has been its potent antibacterial activity, particularly against Helicobacter pylori. Additionally, preclinical studies have revealed its activity as a voltage-dependent calcium channel blocker, suggesting potential applications in cardiovascular diseases. Drawing from the known pharmacological profile of its botanical source and related quinolone alkaloids, this document also explores its prospective anti-inflammatory and cytotoxic activities as emerging areas of investigation. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Introduction
This compound is a lipophilic quinolone alkaloid that has garnered scientific interest due to its significant biological activities. As a constituent of Evodia rutaecarpa, a plant with a long history in traditional medicine, this compound is part of a family of bioactive molecules with diverse pharmacological properties. This guide synthesizes the available scientific literature to delineate the established and putative therapeutic targets of this molecule, providing a foundational resource for researchers in pharmacology and medicinal chemistry.
Antibacterial Activity: A Primary Therapeutic Target
The most well-documented therapeutic potential of this compound lies in its antibacterial properties, specifically its efficacy against Helicobacter pylori, a bacterium strongly associated with gastric ulcers and stomach cancer.
Quantitative Data
The antibacterial potency of this compound against H. pylori has been quantified through minimum inhibitory concentration (MIC) studies.
| Parameter | Value (µM) | Target Organism | Reference |
| MIC50 | 22 | Helicobacter pylori | [1][2][3] |
| MIC90 | 50 | Helicobacter pylori | [1][2][3] |
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
While direct enzymatic assays for this compound are not extensively reported in the available literature, its structural classification as a quinolone strongly suggests a mechanism of action involving the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Helicobacter pylori
Objective: To determine the MIC of this compound against H. pylori.
Materials:
-
This compound
-
H. pylori strain (e.g., ATCC 43504)
-
Brucella agar or broth supplemented with fetal bovine serum
-
Microtiter plates (96-well)
-
Microaerobic incubation system (e.g., gas pack system)
-
Spectrophotometer (for broth dilution)
Procedure (Broth Microdilution):
-
Preparation of Inoculum: Culture H. pylori on Brucella agar plates under microaerobic conditions at 37°C for 48-72 hours. Harvest the bacterial growth and suspend it in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in Brucella broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 48-72 hours under microaerobic conditions.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Cardiovascular Effects: Voltage-Dependent Calcium Channel Blockade
A significant non-antibacterial therapeutic target of this compound is its ability to block voltage-dependent calcium channels, leading to vasorelaxation.
Quantitative Data
| Parameter | Value (µM) | Assay | Tissue | Reference |
| IC50 | 9.8 | Inhibition of K+-induced contraction | Rat thoracic aorta |
Signaling Pathway: Inhibition of Calcium Influx in Smooth Muscle Cells
The contraction of vascular smooth muscle is highly dependent on the influx of extracellular calcium through L-type voltage-gated calcium channels. By blocking these channels, this compound reduces the intracellular calcium concentration, leading to muscle relaxation and vasodilation.
Experimental Protocol: Inhibition of K+-Induced Contraction in Isolated Rat Aorta
Objective: To assess the vasorelaxant effect of this compound by measuring its inhibition of high potassium-induced contractions in isolated rat thoracic aorta.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Potassium chloride (KCl)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Contraction Induction: Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high-potassium solution (e.g., containing 60 mM KCl).
-
Compound Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Record the relaxation response as a percentage of the pre-induced contraction. Calculate the IC50 value from the concentration-response curve.[7]
Emerging Therapeutic Targets: Cytotoxic and Anti-inflammatory Activities
While less explored for this compound itself, the well-established cytotoxic and anti-inflammatory properties of other quinolone alkaloids from Evodia rutaecarpa, such as evodiamine, suggest that these are promising areas for future investigation.[1][8][9]
Putative Cytotoxic (Anti-Cancer) Activity
Several quinolone alkaloids isolated from Evodia rutaecarpa have demonstrated cytotoxic effects against various human cancer cell lines.[8][10][11][12] The proposed mechanisms often involve the inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.
Quantitative Data for Related Quinolone Alkaloids from Evodia rutaecarpa
| Compound | IC50 (µM) | Cell Line | Reference |
| Euocarpine A | 15.85 - 56.36 | HepG-2, Hela, BEL7402, BEL7403 | [11] |
| 1-methyl-2-[7-hydroxy-(E)-9-tridecenyl]-4(1H)-quinolone | 14 - 22 | HL-60, N-87, H-460, Hep G2 | [10][12] |
Potential Anti-inflammatory Activity
Evodia rutaecarpa extracts and their constituent alkaloids have been traditionally used for their anti-inflammatory effects. The mechanisms underlying these effects are often multifactorial, involving the modulation of key inflammatory mediators and signaling pathways. While specific data for this compound is lacking, investigating its effects on pathways such as NF-κB activation and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages would be a logical starting point.
Conclusion
This compound presents a compelling profile as a lead compound for drug discovery. Its well-defined antibacterial activity against H. pylori establishes a clear therapeutic application. The discovery of its calcium channel blocking properties opens up a second, distinct avenue for cardiovascular drug development. Furthermore, the broader pharmacological context of its natural source strongly suggests that its anti-cancer and anti-inflammatory potential warrants rigorous investigation. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and exploit the therapeutic promise of this fascinating natural product.
References
- 1. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Quinolone and indole alkaloids from the fruits of Euodia rutaecarpa and their cytotoxicity against two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa [agris.fao.org]
- 11. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to Quinolinone Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinolinone core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid structure, combined with its capacity for diverse substitutions, has made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. Quinolinone derivatives are found in both natural products and synthetic compounds and have demonstrated a remarkable range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of key quinolinone derivatives, offering a valuable resource for professionals engaged in drug discovery and development.
Synthetic Pathways to the Quinolinone Core
The construction of the quinolinone scaffold is a well-established field in organic chemistry, with several named reactions providing reliable routes to the core structure and its analogs. Modern methods, including multicomponent reactions (MCRs), have further expanded the synthetic toolbox, enabling rapid generation of diverse compound libraries.[4]
Classical Synthetic Methods
Several classical methods remain fundamental for synthesizing the quinolin-4-one backbone:
-
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative. The resulting intermediate is then cyclized at high temperatures to form the 4-hydroxyquinoline (quinolin-4-one) ring system. Subsequent hydrolysis and decarboxylation can yield the final product. This method has been instrumental in the synthesis of many quinolone antibiotics like nalidixic acid and norfloxacin.[1]
-
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. The reaction conditions determine the final product. At lower temperatures, the Conrad-Limpach reaction yields 4-quinolinones, while at higher temperatures, the Knorr synthesis produces 2-quinolinones.[5]
-
Friedländer Synthesis: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This versatile reaction, often catalyzed by an acid or base, directly forms the quinoline ring.[5]
A general workflow for these classical syntheses often involves the initial formation of an enamine or imine intermediate followed by a thermally or catalytically induced intramolecular cyclization.
Caption: Generalized workflow for classical quinolinone synthesis.
Modern Synthetic Approaches
Recent advancements focus on efficiency, diversity, and green chemistry principles. Multicomponent reactions (MCRs), such as the Povarov and Ugi reactions, have become powerful tools for synthesizing quinoline and quinolinone derivatives.[4][6] These reactions allow for the construction of complex molecules in a single step from three or more reactants, demonstrating high atom economy and enabling the rapid creation of diverse chemical libraries for screening.[4]
Biological Activities and Structure-Activity Relationships (SAR)
The versatility of the quinolinone scaffold is evident in its wide array of pharmacological activities. Strategic modifications at various positions of the ring system have led to the development of potent and selective agents for different therapeutic targets.
Anticancer Activity
Quinolinone derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[7]
A series of novel 2-(quinoline-4-carbonyl)hydrazide derivatives bearing an acrylamide moiety were synthesized and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line.[6] Several compounds exhibited potent antiproliferative activity, with IC50 values more potent than the reference drug Doxorubicin.[6] The most active compounds, 6a and 6h , were found to be potent inhibitors of EGFR kinase.[6]
Table 1: Anticancer Activity of Quinolinone-Hydrazide Derivatives against MCF-7 Cells [6]
| Compound | R Group | IC50 (µM) | EGFR Kinase Inhibition IC50 (µM) |
| 6a | 4-Cl | 3.39 | 0.08 |
| 6b | 4-F | 5.94 | Not Reported |
| 6h | 4-OCH3 | 2.71 | 0.06 |
| Doxorubicin | - | 6.18 | - |
Structure-Activity Relationship (SAR) Insights:
-
The presence of an acrylamide moiety was crucial for activity.
-
Electron-withdrawing (e.g., -Cl, -F) and electron-donating (e.g., -OCH3) groups at the para-position of the phenyl ring attached to the acrylamide nitrogen influenced potency.
-
The 4-methoxy substituted compound (6h ) showed the highest potency against both the MCF-7 cell line and the EGFR kinase enzyme.[6]
Antibacterial and Antifungal Activity
The quinolone subclass, characterized by a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, forms the basis of a major class of antibiotics (fluoroquinolones). However, other quinolinone derivatives also exhibit significant antimicrobial properties.[8][9]
A study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide identified compounds with potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[10] Compound 3c showed efficacy comparable to the standard drugs oxacillin and ciprofloxacin.[10]
Table 2: Antibacterial Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives [10]
| Compound | Target Strain | MIC (µg/mL) | MBC (µg/mL) |
| 3c | MRSA (Clinical Isolate 1) | 4 | 4 |
| 3c | MRSA (Clinical Isolate 2) | 8 | 8 |
| Oxacillin | MRSA (Clinical Isolate 1) | >256 | >256 |
| Ciprofloxacin | MRSA (Clinical Isolate 1) | 8 | 16 |
(MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Bactericidal activity is indicated when MBC ≤ 4 x MIC)
Structure-Activity Relationship (SAR) Insights:
-
A free phenolic group at the 8-position of the quinoline ring was found to be essential for antibacterial activity.[10]
-
Blocking this hydroxyl group with a methyl ether resulted in a complete loss of activity.[10]
-
The nature of the substituent on the sulfonamide nitrogen modulated the potency.[10]
Anti-inflammatory and Immunomodulatory Activity
Quinolinone derivatives have been investigated as potent modulators of inflammatory pathways. Their mechanisms often involve the inhibition of key signaling molecules like cytokines and enzymes involved in the inflammatory cascade.[11][12]
One study identified a series of novel quinolinone derivatives as potent suppressors of Interleukin-2 (IL-2) release from activated Jurkat T cells.[11] The most active compound, 11l , exhibited an IC50 value of 80 nM and was shown to suppress the promoter activities of NF-κB and NFAT, key transcription factors in T-cell activation.[11]
Another series of quinoline analogues were discovered to be potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory diseases. The lead compound, W16 , was shown to directly target NLRP3, block its assembly and activation, and demonstrate potent anti-inflammatory effects in a mouse model of ulcerative colitis.[12]
Caption: Mechanism of IL-2 suppression by quinolinone derivative 11l.[11]
Other CNS and Receptor-Targeted Activities
The quinolinone scaffold has also been successfully employed to develop ligands for various G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets.
For instance, extensive SAR studies led to the discovery of 4-aminoquinoline derivatives as potent and selective α2C-adrenoceptor antagonists.[13][14] Compound 6j displayed an antagonist potency (Ki) of 8.5 nM with over 200-fold selectivity for the α2C subtype over α2A and α2B.[13][14] The SAR for this series highlighted the critical need for a substituent at the 3-position of the quinoline ring and the stereospecific benefit of substitution on the piperazine ring.[13][14]
Similarly, screening of a compound library identified quinolinone derivatives as novel P2X7 receptor antagonists.[15] Optimization based on SAR led to the development of quinoline-based antagonists with IC50 values in the low nanomolar range (e.g., 17k , IC50 = 3 nM). These compounds also inhibited the release of the pro-inflammatory cytokine IL-1β and reduced the sphere size of glioblastoma cells, suggesting their potential in treating both inflammation and cancer.[15]
Key Experimental Protocols
The biological evaluation of quinolinone derivatives relies on a variety of standardized in vitro and in vivo assays. The following are representative protocols for assessing some of the key activities discussed.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test quinolinone derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Protocol: IL-2 Release Inhibition Assay
This assay measures the immunosuppressive activity of compounds by quantifying the inhibition of IL-2 cytokine release from activated T-cells.
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Compound Pre-incubation: Plate the Jurkat cells (1x10^6 cells/mL) in a 24-well plate. Add various concentrations of the test quinolinone derivatives and pre-incubate for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells to produce IL-2 by adding PMA (12-O-tetradecanoylphorbol-13-acetate, e.g., 50 ng/mL) and a calcium ionophore like ionomycin or A23187 (e.g., 1 µM).
-
Incubation: Incubate the treated and stimulated cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA for IL-2: Quantify the amount of IL-2 in the supernatant using a commercial Human IL-2 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of IL-2 inhibition against the compound concentration. Calculate the IC50 value from this curve. A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.[11]
Caption: A typical high-throughput screening cascade for new drugs.
Conclusion and Future Perspectives
The quinolinone scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have secured its place in the medicinal chemist's arsenal. Current research continues to uncover new activities and refine existing ones, with significant progress in the fields of oncology, infectious diseases, and inflammation.
Future efforts will likely focus on several key areas:
-
Hybrid Molecules: The combination of the quinolinone scaffold with other known pharmacophores to create hybrid molecules may lead to agents with dual modes of action or improved pharmacological profiles.[16][17]
-
Target Selectivity: As our understanding of disease biology deepens, the design of quinolinone derivatives with high selectivity for specific enzyme isoforms, receptor subtypes, or signaling pathway components will be critical to minimizing off-target effects and improving safety.
-
Overcoming Drug Resistance: Quinolinones offer a promising platform for developing agents that can circumvent existing drug resistance mechanisms, particularly in antibacterial and anticancer therapy.[8]
-
Green Synthesis: The application of green chemistry principles to the synthesis of quinolinone libraries will continue to be an important consideration, reducing environmental impact and improving efficiency.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 17. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a quinolinone alkaloid that has demonstrated potential as an antibacterial agent, notably against Helicobacter pylori. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical. These parameters profoundly influence its bioavailability, formulation, and shelf-life. This document outlines the theoretical considerations and practical experimental protocols for determining the solubility and stability profile of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. The octanol-water partition coefficient (LogP) is a calculated estimate and serves as an indicator of the compound's lipophilicity.
| Property | Value | Source |
| Molecular Formula | C23H33NO | ChemBK[1] |
| Molar Mass | 339.52 g/mol | ChemBK[1] |
| Predicted LogP | ~6.5 - 7.5 | (Predicted) |
| General Solubility | Expected to be poorly soluble in water | Inferred from structure |
| Appearance | (To be determined experimentally) | N/A |
Solubility Assessment
The high predicted LogP value and the presence of a large hydrophobic tridecenyl chain suggest that this compound is likely a poorly soluble compound in aqueous media. Accurate determination of its solubility in various solvents and pH conditions is a foundational step in pre-formulation studies.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the saturated concentration of the compound in a specific solvent system at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Calibrated analytical balance and pH meter
Procedure:
-
Add an excess amount of the compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully collect an aliquot of the supernatant. It may be necessary to filter the supernatant using a syringe filter compatible with the solvent.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Perform the experiment in triplicate for each solvent system.
Data Presentation: Solubility Profile
The results of the solubility assessment should be recorded in a structured table for easy comparison.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | ~7.0 | 25 | ||
| PBS | 5.0 | 37 | ||
| PBS | 7.4 | 37 | ||
| 0.1 N HCl | 1.0 | 37 | ||
| Ethanol | N/A | 25 | ||
| DMSO | N/A | 25 |
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are governed by the International Council for Harmonisation (ICH) guidelines.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) is performed to identify the likely degradation products, establish the degradation pathways, and validate the stability-indicating power of the analytical methods.
Objective: To induce degradation of the compound under more severe conditions than those used for accelerated stability testing.
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).
-
Incubate the solutions at elevated temperatures (e.g., 60°C) for a specified period.
-
At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating analytical method (e.g., HPLC).
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature and protect it from light.
-
Analyze samples at different time intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at a high temperature (e.g., 80°C).
-
Analyze the sample at various time points.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples.
-
Data Analysis: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The analysis should focus on determining the percentage of the remaining compound, identifying the number of degradation products, and calculating their relative amounts.
Data Presentation: Stability Profile
Summarize the results from the forced degradation studies in a clear table format.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | Number of Degradants | Major Degradant (% Area) |
| 0.1 N HCl | 24 h | 60 | |||
| 0.1 N NaOH | 24 h | 60 | |||
| 3% H₂O₂ | 24 h | RT | |||
| Heat (Solid) | 48 h | 80 | |||
| Light (Solid) | (ICH Q1B) | RT | |||
| Light (Solution) | (ICH Q1B) | RT |
Proposed Mechanism of Antibacterial Action
As a quinolone derivative, this compound is presumed to exert its antibacterial effect by inhibiting bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3]
Caption: Proposed mechanism of action for this compound.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments for determining the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for equilibrium solubility determination.
Caption: General workflow for a comprehensive stability assessment program.
References
In-Depth Technical Guide: (E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one (CAS 98393-27-2)
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available research on (E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one, a quinolone alkaloid with the CAS number 98393-27-2. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
(E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one is a natural product isolated from the fruits of Tetradium ruticarpum.[1][2] It belongs to the class of quinolone alkaloids, which are known for their diverse biological activities.[2][3]
| Property | Value | Source |
| CAS Number | 98393-27-2 | - |
| IUPAC Name | (E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one | - |
| Synonyms | 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone | [4] |
| Molecular Formula | C23H33NO | [5] |
| Molar Mass | 339.51 g/mol | [5] |
| Appearance | Solid | [5] |
Biological Activity: Antibacterial Properties
The primary reported biological activity of (E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one is its antibacterial effect, specifically against Helicobacter pylori.[2][4]
Quantitative Antibacterial Activity
The compound has demonstrated potent activity against Helicobacter pylori strain 51.[2][4]
| Parameter | Value | Target Organism | Source |
| MIC50 | 22 µM | Helicobacter pylori strain 51 | [2][4] |
| MIC90 | 50 µM | Helicobacter pylori strain 51 | [2][4] |
Proposed Mechanism of Action
While the specific mechanism of action for this compound has not been fully elucidated, the antibacterial activity of quinolone alkaloids is generally attributed to their interaction with bacterial DNA and essential enzymes.[3] Quinolone alkaloids can act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are crucial for bacterial DNA replication and repair.[3] This disruption of DNA processes ultimately leads to bacterial cell death.
Caption: Proposed mechanism of antibacterial action for quinolone alkaloids.
Experimental Protocols
Isolation from Tetradium ruticarpum
The following is a general protocol for the isolation of quinolone alkaloids from the fruits of Tetradium ruticarpum, based on published methods.[6][7]
-
Extraction: Pulverized fruits of T. ruticarpum are extracted with 95% ethanol under reflux. The resulting extract is concentrated in vacuo.
-
Fractionation: The concentrated extract is subjected to solvent partitioning. The dichloromethane-soluble fraction, which shows potent antibacterial activity, is selected for further purification.[2]
-
Chromatography: The active fraction is subjected to repeated column chromatography on silica gel.
-
Purification: Final purification is achieved using preparative high-speed counter-current chromatography (HSCCC) and/or semipreparative high-performance liquid chromatography (HPLC) to yield the pure compound.[2][6]
Caption: General workflow for the isolation of the target compound.
Synthesis
Future Research Directions
(E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one presents a promising lead compound for the development of new antibacterial agents, particularly for the treatment of H. pylori infections. Future research should focus on:
-
Elucidation of the specific molecular targets and mechanism of action.
-
Development of a robust and scalable synthetic route to enable further medicinal chemistry efforts.
-
In vivo efficacy and toxicity studies to evaluate its therapeutic potential.
-
Investigation of its activity against a broader panel of pathogenic bacteria, including antibiotic-resistant strains.
References
- 1. Chemical Investigation of Tetradium ruticarpum Fruits and Their Antibacterial Activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [cymitquimica.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a potent antibacterial agent. The synthesis is based on the established Conrad-Limpach reaction, a reliable method for the preparation of 2-alkyl-4(1H)-quinolones. This protocol outlines the preparation of the requisite β-keto ester intermediate followed by its condensation with N-methylaniline and subsequent thermal cyclization. Additionally, this note includes representative data for yields of analogous reactions, and a diagram of the proposed antibacterial mechanism of action against Helicobacter pylori.
Introduction
This compound is a member of the 2-alkyl-4(1H)-quinolone class of compounds, which are known for their diverse biological activities. This specific derivative has demonstrated significant antibacterial activity, particularly against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. The development of robust synthetic routes to this and related molecules is crucial for further investigation of their therapeutic potential. The protocol detailed herein utilizes the Conrad-Limpach synthesis, a classical and effective method for constructing the 4-quinolone core.
Experimental Protocols
The synthesis of this compound is proposed to be carried out in a two-stage process: 1) Synthesis of the β-keto ester intermediate, ethyl 2-((8E)-8-tridecenoyl)acetate, and 2) Synthesis of the final product via the Conrad-Limpach reaction.
Stage 1: Synthesis of Ethyl 3-oxo-(11E)-11-pentadecenoate
This stage involves the preparation of the β-keto ester required for the subsequent quinolone synthesis.
-
Materials:
-
(8E)-8-tridecenoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetoacetate
-
Magnesium chloride
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve (8E)-8-tridecenoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude (8E)-8-tridecenoyl chloride.
-
β-Keto Ester Formation: In a separate flask, combine ethyl acetoacetate (2.0 eq), magnesium chloride (1.5 eq), and triethylamine (2.5 eq) in anhydrous DCM. Cool the mixture to 0 °C and add the crude (8E)-8-tridecenoyl chloride dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction with 1 M HCl and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-oxo-(11E)-11-pentadecenoate.
-
Stage 2: Synthesis of this compound
This stage employs the Conrad-Limpach reaction for the construction of the 4-quinolone ring system.
-
Materials:
-
Ethyl 3-oxo-(11E)-11-pentadecenoate
-
N-methylaniline
-
Dowtherm A (or other high-boiling point solvent)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Condensation: In a round-bottom flask, combine ethyl 3-oxo-(11E)-11-pentadecenoate (1.0 eq) and N-methylaniline (1.1 eq). Heat the mixture at 140-150 °C for 2 hours to form the enamine intermediate.
-
Cyclization: Add Dowtherm A to the reaction mixture and heat to 250 °C for 30 minutes to effect cyclization.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product. Collect the solid by filtration and wash with cold hexane. Recrystallize the crude product from ethyl acetate to yield pure this compound.
-
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of 2-alkyl-4(1H)-quinolones based on literature precedents for analogous compounds. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Representative Yield (%) |
| 1 | β-Keto Ester Formation | 60-80 |
| 2 | Conrad-Limpach Cyclization | 50-70 |
| Overall | Total Synthesis | 30-56 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic scheme for this compound.
Diagram 2: Proposed Antibacterial Mechanism of Action
Quinolone antibiotics are known to target bacterial DNA gyrase, an essential enzyme for DNA replication. The proposed mechanism for this compound against H. pylori follows this established pathway.
Caption: Inhibition of DNA gyrase by the quinolone leads to bacterial cell death.
Application Notes and Protocols: 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone in Helicobacter pylori Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a quinolinone derivative that has demonstrated potent antibacterial activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. This document provides detailed application notes and experimental protocols for researchers investigating the anti-H. pylori properties of this compound. The methodologies outlined below are based on established protocols for antimicrobial susceptibility testing and mechanism of action studies for quinolone-based compounds against H. pylori.
Data Presentation
The primary quantitative data available for this compound against Helicobacter pylori pertains to its minimum inhibitory concentrations (MIC). These values are crucial for determining the compound's potency and for designing further in vitro and in vivo experiments.
| Parameter | Value (µM) | H. pylori Strain | Reference |
| MIC₅₀ | 22 | Strain 51 | [1][2] |
| MIC₉₀ | 50 | Strain 51 | [1][3] |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against H. pylori using the broth microdilution method.
Materials:
-
This compound
-
Helicobacter pylori strain (e.g., ATCC 43504 or clinical isolates)
-
Brucella broth supplemented with 5-10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v) or similar viability indicator
-
Microaerobic incubator or chamber (10% CO₂, 5% O₂, 85% N₂)
-
Spectrophotometer (for OD measurements) or fluorometer (for resazurin assay)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Brucella broth to achieve a range of concentrations to be tested.
-
Inoculum Preparation: Culture H. pylori on a suitable agar medium (e.g., Columbia Blood Agar) for 48-72 hours under microaerobic conditions at 37°C. Harvest the bacteria and suspend them in Brucella broth. Adjust the bacterial suspension to a McFarland standard of 1.0 (approximately 3 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Assay Setup: Add 100 µL of the prepared compound dilutions to the wells of a 96-well plate. Add 100 µL of the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 48-72 hours under microaerobic conditions.
-
MIC Determination:
-
Visual Inspection: The MIC is the lowest concentration of the compound that completely inhibits visible growth of H. pylori.
-
OD Measurement: Measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.
-
Resazurin Assay: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.
-
Protocol 2: DNA Gyrase Inhibition Assay
As a quinolone derivative, this compound is expected to target bacterial DNA gyrase. This protocol provides a general framework for assessing its inhibitory activity against H. pylori DNA gyrase. Quinolones exert their antimicrobial activity by inhibiting the A subunit of DNA gyrase, which is responsible for DNA cleavage and rejoining[4].
Materials:
-
Purified H. pylori DNA gyrase (subunits GyrA and GyrB)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-compound control and a positive control with the known inhibitor.
-
Enzyme Addition: Add purified H. pylori DNA gyrase to each reaction tube.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. Run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition of DNA gyrase activity is indicated by the persistence of the supercoiled DNA form, as the enzyme is unable to introduce negative supercoils and relax the plasmid. The extent of inhibition can be quantified by densitometry.
Visualizations
Signaling Pathway: Inhibition of DNA Replication by this compound
The following diagram illustrates the proposed mechanism of action, where the compound inhibits DNA gyrase, leading to the disruption of DNA replication and ultimately bacterial cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: Screening for Anti-H. pylori Activity
This diagram outlines a typical workflow for screening and characterizing novel compounds like this compound for their activity against Helicobacter pylori.
Caption: A streamlined workflow for evaluating anti-H. pylori compounds.
References
- 1. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimentally Validated Novel Inhibitors of Helicobacter pylori Phosphopantetheine Adenylyltransferase Discovered by Virtual High-Throughput Screening | PLOS One [journals.plos.org]
- 3. Inhibitors of Helicobacter pylori Protease HtrA Found by ‘Virtual Ligand’ Screening Combat Bacterial Invasion of Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a quinolinone derivative that has demonstrated significant antibacterial activity, particularly against Helicobacter pylori.[1] This compound holds potential for research and development as a therapeutic agent for gastric and duodenal ulcers, which are often associated with H. pylori infections. These application notes provide detailed protocols for the in vitro evaluation of this compound's antibacterial properties.
Biological Activity
The primary reported biological activity of this compound is its antibacterial effect against Helicobacter pylori strain 51.[1] Quinolones generally exert their antibacterial effects by inhibiting bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3][4][5] This mechanism leads to rapid bacterial cell death.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against Helicobacter pylori.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Bacterial Strain | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| This compound | Helicobacter pylori Strain 51 | 22 | 50 | [1] |
Experimental Protocols
Herein are detailed protocols for the in vitro characterization of the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Helicobacter pylori strain (e.g., Strain 51)
-
Appropriate broth medium (e.g., Brucella broth supplemented with fetal bovine serum)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator with microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of H. pylori to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under microaerophilic conditions at 37°C for 48-72 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Brucella agar with supplements)
-
Incubator with microaerophilic conditions
Procedure:
-
Subculturing: Following the MIC assay, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate.
-
Incubation: Incubate the plates under microaerophilic conditions at 37°C for 3-5 days.
-
Data Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Curve Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
This compound
-
H. pylori
-
Broth medium
-
Agar plates
-
Shaking incubator with microaerophilic conditions
Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase culture of H. pylori.
-
Exposure: Add the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. Include a growth control without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates appropriately.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration.
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the generally accepted mechanism of action for quinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase IV Activity Assays with Quinolinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for assessing the activity of bacterial topoisomerase IV and the inhibitory effects of quinolinone compounds. The provided methodologies are essential for the screening and characterization of new antibacterial agents targeting this crucial enzyme.
Introduction
Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are vital enzymes responsible for managing DNA topology during replication, transcription, and chromosome segregation.[1][2][3] Topoisomerase IV, in particular, plays a critical role in decatenating interlinked daughter chromosomes following DNA replication, making it an essential target for antibacterial drugs.[1][2] Quinolone antimicrobials are a major class of antibiotics that specifically target these enzymes.[4][5] Their mechanism of action involves binding to the enzyme-DNA complex, which stabilizes a transient double-strand DNA break and ultimately leads to bacterial cell death.[4][5][6][7] This "poisoning" of the enzyme, rather than simple catalytic inhibition, is a key characteristic of quinolone action.[6][7][8]
This document outlines two primary in vitro assays to measure the effect of quinolinone inhibitors on topoisomerase IV activity: the DNA decatenation assay and the DNA cleavage assay.
Principle of the Assays
1. DNA Decatenation Assay: This assay measures the catalytic activity of topoisomerase IV. The enzyme unlinks, or decatenates, a complex network of interlocked DNA circles, known as kinetoplast DNA (kDNA).[1][2][9][10] In the presence of an effective inhibitor, the decatenation process is hindered. The results are visualized using agarose gel electrophoresis, where the large, catenated kDNA remains in the loading well, while the smaller, decatenated DNA circles migrate into the gel.[9][10]
2. DNA Cleavage Assay: This assay is designed to detect the formation of the stabilized enzyme-DNA-drug ternary complex, a hallmark of quinolone action.[8][11][12] Quinolones stimulate the cleavage of a plasmid DNA substrate by topoisomerase IV, converting the supercoiled plasmid into a linear form. This linearization is indicative of the drug's ability to "poison" the enzyme. The different DNA topologies (supercoiled, linear, and nicked) are then separated and visualized by agarose gel electrophoresis.
Experimental Protocols
Protocol 1: Topoisomerase IV DNA Decatenation Assay
This protocol is adapted from methods used for S. aureus and P. aeruginosa topoisomerase IV.[9][10]
Materials:
-
Staphylococcus aureus or Pseudomonas aeruginosa Topoisomerase IV
-
5X Assay Buffer (specific to the enzyme, see table below)
-
Dilution Buffer (specific to the enzyme, see table below)
-
Kinetoplast DNA (kDNA) substrate (e.g., from Crithidia fasciculata)
-
Quinolinone inhibitor stock solution (dissolved in DMSO or water)
-
Control solvent (DMSO or water)
-
10X Gel Loading Dye (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[9]
-
Chloroform/isoamyl alcohol (24:1, v/v)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Ultrapure water
Buffer Compositions:
| Buffer Component | S. aureus Topo IV Assay Buffer (5X)[9] | P. aeruginosa Topo IV Assay Buffer (5X)[10] | Dilution Buffer[9][10] |
| Buffer | 250 mM Tris-HCl (pH 7.5) | 250 mM HEPES-KOH (pH 7.9) | 50 mM Tris-HCl (pH 7.5-7.6) |
| Salt | 1.75 M Potassium Glutamate | 500 mM Potassium Glutamate | 50 mM NaCl (for P. aeruginosa) |
| Magnesium Salt | 25 mM Magnesium Chloride | 30 mM Magnesium Acetate | - |
| Reducing Agent | 25 mM DTT | 20 mM DTT | 1-2 mM DTT |
| ATP | 7.5 mM ATP | 5 mM ATP | - |
| Other | 250 µg/mL Albumin | 10 mM Spermidine, 250 µg/mL Albumin | 1 mM EDTA, 40-50% (v/v) Glycerol |
Procedure:
-
Enzyme Titration (to determine optimal enzyme concentration):
-
Prepare a reaction mix on ice containing 5X Assay Buffer, kDNA (e.g., 200 ng per reaction), and ultrapure water.[9][10]
-
Create serial dilutions of the topoisomerase IV enzyme in Dilution Buffer.
-
Add a fixed volume of each enzyme dilution to the reaction mix.
-
Include a no-enzyme control (add Dilution Buffer instead).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of Chloroform/isoamyl alcohol (24:1) and 1X Gel Loading Dye. Vortex briefly and centrifuge.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours or 15V overnight).[9][10]
-
Stain the gel with ethidium bromide, destain in water, and visualize under UV light.
-
The optimal enzyme concentration is the lowest concentration that results in the complete decatenation of the kDNA substrate.
-
-
Inhibitor Assay (IC50 Determination):
-
On ice, prepare a master mix containing 5X Assay Buffer, kDNA, and ultrapure water for the required number of reactions.[9][10]
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of the quinolinone inhibitor to the tubes. Include a no-drug control (solvent only) and a no-enzyme control.
-
Add the predetermined optimal concentration of topoisomerase IV to all tubes except the no-enzyme control.
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions and analyze the products by agarose gel electrophoresis as described above.
-
Quantify the amount of decatenated DNA in each lane using densitometry software.
-
Calculate the IC50 value, which is the inhibitor concentration that reduces the decatenation activity by 50%.
-
Protocol 2: Topoisomerase IV DNA Cleavage Assay
This protocol is based on methods for assessing quinolone-induced DNA cleavage.[11][12]
Materials:
-
Purified Topoisomerase IV
-
5X Cleavage Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 125 mM NaCl)[1]
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Quinolinone inhibitor stock solution
-
Control solvent (DMSO or water)
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
10X Gel Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Ultrapure water
Procedure:
-
Prepare reaction mixtures on ice. Each reaction should contain 1X Cleavage Assay Buffer, supercoiled plasmid DNA (e.g., 0.4-0.5 µg), and ultrapure water.[12][13]
-
Add varying concentrations of the quinolinone inhibitor to the reaction tubes. Include a no-drug control.
-
Add a constant amount of topoisomerase IV to each reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes). The incubation time may need to be optimized.
-
Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of 0.5-1% and Proteinase K to a final concentration of 0.2-0.5 mg/mL. Incubate at 37-50°C for 30-60 minutes to digest the protein.
-
Add 10X Gel Loading Dye to each sample.
-
Analyze the samples on a 1% agarose gel.
-
Stain the gel and visualize under UV light. The conversion of supercoiled plasmid DNA to the linear form indicates drug-induced DNA cleavage.
-
Quantify the percentage of linear DNA in each lane. The concentration of inhibitor that produces the maximum amount of linear DNA can be determined.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. The 50% inhibitory concentration (IC50) is a key metric for the decatenation assay, while the concentration causing 50% of the maximum cleavage (CC50) can be determined from the cleavage assay.
Table 1: Inhibitory Activity of Quinolones against Topoisomerase IV from S. aureus
| Quinolone | Topoisomerase IV Decatenation IC50 (µg/mL) |
| Levofloxacin | 2.3[14] |
| Ciprofloxacin | 2.5[14] |
| Sparfloxacin | 7.4[14] |
| Tosufloxacin | 1.8[14] |
| DU-6859a | 0.45[14] |
| WCK-1734 | 2.5 - 5.0[12] |
Table 2: Inhibitory Activity of Quinolones against Topoisomerase IV from E. faecalis
| Quinolone | Topoisomerase IV Decatenation IC50 (µg/mL) |
| Sitafloxacin | 1.42[15] |
| Levofloxacin | 8.49[15] |
| Ciprofloxacin | 9.30[15] |
| Sparfloxacin | 19.1[15] |
| Tosufloxacin | 3.89[15] |
| Gatifloxacin | 4.24[15] |
Visualizations
Mechanism of Topoisomerase IV and Quinolone Inhibition
References
- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges and improve yields in the synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-alkyl-4(1H)-quinolinones like the target molecule?
The most established methods for constructing the 2-alkyl-4-quinolone core are the Conrad-Limpach synthesis and the Camps cyclization.[1][2] The Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization, is frequently used for this class of compounds.[2][3] Modern variations often employ transition-metal catalysts to improve yields and moderate reaction conditions.[4][5]
Q2: Why is the thermal cyclization step in the Conrad-Limpach synthesis often a low-yield reaction?
The key challenge in the Conrad-Limpach synthesis is the high-energy barrier of the thermal cyclization step. This intramolecular condensation requires breaking the aromaticity of the aniline ring to form the quinolone structure, necessitating very high temperatures, often around 250 °C.[3][6][7] Without optimal conditions, such as the use of a suitable high-boiling point solvent, this step can lead to decomposition and the formation of side products, resulting in moderate to low yields (often below 30%).[1][3]
Q3: How can the yield of the thermal cyclization step be improved?
Yields can be significantly enhanced by conducting the reaction in a high-boiling, inert solvent.[3] Solvents with boiling points above 250 °C have been shown to be most effective.[6] The use of mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene can raise yields to as high as 95% by ensuring a consistent high temperature and minimizing substrate decomposition.[3][6]
Q4: What are the main challenges related to the N-methylation of the quinolone ring?
Post-cyclization N-alkylation can present challenges, including the potential for competing O-alkylation, which forms a 4-alkoxy-quinoline derivative instead of the desired N-alkyl-4-quinolone.[8] The choice of alkylating agent, base, and solvent is critical to ensure regioselectivity. An alternative strategy is to use N-methylaniline as the starting material, which incorporates the methyl group before the cyclization step, thereby avoiding this issue entirely.
Q5: Are there modern, higher-yielding alternatives to the classical Conrad-Limpach and Camps syntheses?
Yes, numerous modern methods have been developed that offer milder reaction conditions and improved yields. These often involve transition-metal catalysis (e.g., copper, palladium, or cobalt) to facilitate C-N and C-C bond formation.[4] For instance, copper-catalyzed cyclization of anilines and alkynes or palladium-catalyzed carbonylative Sonogashira coupling can produce 4-quinolones efficiently.[4][5]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of enamine intermediate (pre-cyclization) | 1. Low quality or impure aniline or β-ketoester. 2. Incomplete reaction. 3. Unfavorable equilibrium. | 1. Purify starting materials via distillation or recrystallization. 2. Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) to catalyze the condensation. 3. Remove water as it forms using a Dean-Stark apparatus to drive the reaction forward. |
| Low yield during thermal cyclization | 1. Insufficient reaction temperature. 2. Decomposition of starting material or product at high temperatures. 3. Inappropriate solvent. | 1. Ensure the reaction temperature consistently reaches ~250 °C. 2. Use a high-boiling, inert solvent (see Table 1) to prevent localized overheating and decomposition. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Select a solvent with a boiling point above 250 °C for optimal results.[6] |
| Formation of O-methylated byproduct instead of N-methylated product | 1. The quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form.[9] 2. Reaction conditions favor O-alkylation over N-alkylation. | 1. Use N-methylaniline as the starting material to circumvent post-cyclization methylation. 2. If N-methylating the quinolone, carefully select the base and solvent. A strong base that deprotonates the nitrogen preferentially (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) can favor N-alkylation. |
| Product is impure or difficult to purify | 1. Formation of isomeric byproducts. 2. Incomplete reaction, leaving unreacted starting materials. 3. Thermal decomposition leading to tars. | 1. Utilize column chromatography for purification. Eluent systems like ethyl acetate/hexane are common. 2. Recrystallize the final product from a suitable solvent (e.g., ethanol, acetonitrile) to remove impurities. 3. Confirm product structure and purity using NMR, mass spectrometry, and melting point analysis.[10] |
Data Presentation
Table 1: Effect of Solvent on Thermal Cyclization Yield in Conrad-Limpach Synthesis
This table summarizes the impact of different high-boiling solvents on the yield of a representative 4-hydroxyquinoline derivative, demonstrating the importance of reaction temperature.
| Solvent | Boiling Point (°C) | Approximate Yield (%) |
| No Solvent | - | < 30%[3] |
| Mineral Oil | > 300 | ~95%[3] |
| 2-Nitrotoluene | 222 | 75%[6] |
| 1,2,4-Trichlorobenzene | 214 | 70%[6] |
| Diphenyl Ether | 259 | > 80% |
Yields are generalized from literature reports and may vary based on specific substrates.[3][6]
Experimental Protocols
Protocol: Synthesis of this compound via Modified Conrad-Limpach Reaction
This protocol uses N-methylaniline as a starting material to ensure selective N-methylation.
Step 1: Synthesis of Ethyl 3-oxo-(11E)-11-hexadecenoate (β-ketoester precursor) This is a standard procedure and assumes the precursor is available or synthesized via methods like Claisen condensation.
Step 2: Synthesis of Ethyl 3-((methylphenyl)amino)-(11E)-11-hexadecenoate (Enamine Intermediate)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine ethyl 3-oxo-(11E)-11-hexadecenoate (1 equivalent), N-methylaniline (1.1 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude enamine can often be used in the next step without further purification.
Step 3: Thermal Cyclization to form this compound
-
Place the crude enamine intermediate from Step 2 into a flask containing a high-boiling solvent such as diphenyl ether or mineral oil (approx. 10-20 times the mass of the enamine).
-
Heat the mixture with vigorous stirring under an inert nitrogen atmosphere to 250-260 °C.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC if possible.
-
Cool the reaction mixture to room temperature. If using mineral oil, dilute the mixture with hexane to precipitate the product. If using diphenyl ether, the product may precipitate upon cooling.
-
Collect the crude product by filtration and wash thoroughly with a non-polar solvent (e.g., hexane, ether) to remove the high-boiling solvent.[2]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Visualizations
Caption: General workflow for the Conrad-Limpach synthesis of the target molecule.
References
- 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. 4-Quinolone synthesis [organic-chemistry.org]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Long-Chain Alkyl Quinolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain alkyl quinolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of long-chain alkyl quinolinones?
A1: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these can include excess alkylating agents, catalysts, and isomers or homologues of the target molecule.[1][2][3][4] Polymers formed during the reaction can also be a significant impurity that is challenging to remove.[5]
Q2: Why is the purification of long-chain alkyl quinolinones often challenging?
A2: The long alkyl chain introduces significant lipophilicity, which can lead to poor solubility in common polar solvents used for chromatography and crystallization. Additionally, the presence of structurally similar homologues and isomers can make separation difficult, often requiring highly optimized purification methods.[6][7]
Q3: Which chromatographic techniques are most effective for purifying long-chain alkyl quinolinones?
A3: Several chromatographic techniques can be effective:
-
Column Chromatography: This is a standard method, often using silica gel.[8]
-
Centrifugal Partition Chromatography (CPC): This technique is particularly useful for separating mixtures of 2-alkylquinolines with high purity.[6][9] It avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption of the product.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity analysis, preparative HPLC can also be employed for purifying small quantities of high-purity material.[10][11]
Q4: How does the length of the alkyl chain affect the purification strategy?
A4: The length of the alkyl chain significantly influences the compound's physical properties. Longer alkyl chains increase lipophilicity and can affect crystallization behavior.[12][13][14] This may necessitate the use of less polar solvent systems in chromatography and different solvent combinations for successful crystallization.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Target Compound from Impurities | Incorrect solvent system (eluent) | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Overloading of the column | - Reduce the amount of crude material loaded onto the column. | |
| Column channeling | - Ensure proper packing of the stationary phase to avoid cracks and channels. | |
| Compound is Stuck on the Column | Compound is too non-polar for the eluent | - Gradually increase the polarity of the eluent. |
| Compound has strong interactions with the stationary phase | - Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Low Yield After Purification | Irreversible adsorption to the stationary phase | - Try a less active stationary phase or a different purification technique like CPC. |
| Decomposition on the column | - If the compound is unstable on silica, consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Broadening or Tailing) | Interaction with residual silanols on the stationary phase | - Optimize the pH of the mobile phase. - Add a competing amine, such as N,N-dimethyloctylamine, to the mobile phase to mask the silanol groups.[10] |
| Column overload | - Inject a smaller volume of the sample. | |
| Inconsistent Retention Times | Changes in mobile phase composition | - Ensure the mobile phase is well-mixed and degassed. |
| Temperature fluctuations | - Use a column oven to maintain a constant temperature. |
Crystallization
| Issue | Possible Cause | Suggested Solution |
| Compound Fails to Crystallize | Solution is not supersaturated | - Slowly evaporate the solvent. - Cool the solution slowly. |
| Incorrect solvent system | - Experiment with different solvent/anti-solvent combinations. A good solvent should dissolve the compound when hot but not when cold. An anti-solvent should be miscible with the solvent but should not dissolve the compound. | |
| Presence of impurities inhibiting crystallization | - Attempt to further purify the material by another method (e.g., column chromatography) before crystallization. | |
| Oiling Out Instead of Crystallizing | The compound's melting point is lower than the boiling point of the solvent | - Use a lower-boiling point solvent. |
| The solution is too concentrated or cooled too quickly | - Dilute the solution and allow for slower cooling. |
Quantitative Data from Literature
The following table summarizes purification data for quinolinone derivatives from various sources.
| Purification Method | Compound Type | Starting Amount | Final Amount | Purity | Yield | Solvents | Reference |
| Centrifugal Partition Chromatography | 2-Alkylquinolines | >3 g crude mixture | >300 mg of several homologues | 99% | - | Heptane/Acetonitrile/Methanol | [9] |
| Column Chromatography & Recrystallization | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | - | - | - | - | Dichloromethane, n-hexane/ethanol | [8] |
| Recrystallization | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | - | 70.2 g | 99.5% by HPLC | 61.3% | Methanol/Water | [8] |
| Recrystallization | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | - | 18.8 g | 99.4% by HPLC | 62.3% | Methanol/Water | [8] |
| Recrystallization | 8-hydroxyquinoline | - | - | 99.00-99.90% | 95-98% | Chloroalkane | [15] |
Experimental Protocols
Protocol 1: Purification of 2-Alkylquinolines using Centrifugal Partition Chromatography (CPC)
This protocol is based on the successful separation of a combinatorial mixture of 2-alkylquinolines.[6][9]
1. Solvent System Preparation:
-
Prepare a two-phase solvent system of heptane-acetonitrile-methanol.
-
Mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper phase (heptane-rich) will serve as the stationary phase, and the lower phase (acetonitrile/methanol-rich) will be the mobile phase.
2. CPC Instrument Setup:
-
Fill the CPC rotor with the stationary phase (upper phase).
-
Set the rotational speed of the centrifuge.
-
Pump the mobile phase (lower phase) through the system until hydrostatic equilibrium is reached.
3. Sample Injection and Elution:
-
Dissolve the crude mixture of long-chain alkyl quinolinones in a suitable solvent (e.g., a mixture of both phases).
-
Inject the sample into the CPC system.
-
Begin the elution with the mobile phase. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the methanol content), can be used to separate compounds with a wide range of polarities.[6]
4. Fraction Collection and Analysis:
-
Collect fractions of the eluent.
-
Monitor the separation using an appropriate detector, such as an evaporative light scattering detector (ELSD).
-
Analyze the collected fractions by TLC, GC, or HPLC to determine the purity of each fraction.[9]
Protocol 2: General Protocol for Purification by Silica Gel Column Chromatography
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
2. Sample Loading:
-
Dissolve the crude long-chain alkyl quinolinone in a minimal amount of the initial eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
-
Begin eluting with a non-polar solvent system, as determined by prior TLC analysis.
-
Gradually increase the polarity of the eluent to move the compounds down the column. This can be done in a stepwise manner or with a continuous gradient.
4. Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified long-chain alkyl quinolinone.
Visualizations
Caption: General experimental workflow for the purification of long-chain alkyl quinolinones.
Caption: Troubleshooting guide for poor separation in column chromatography.
Caption: Troubleshooting guide for common crystallization problems.
References
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. preprints.org [preprints.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. oup.com.au [oup.com.au]
- 8. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 9. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of reversed-phase liquid chromatographic methods for the separation of new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
A1: Based on its chemical structure, which includes a quinolinone core and a long tridecenyl alkyl chain, this compound is predicted to be a hydrophobic compound with low aqueous solubility. It is expected to be more soluble in organic solvents.
Q2: What is the first-line approach for dissolving this compound for in vitro assays?
A2: The recommended initial approach is to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the aqueous assay medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q3: What should I do if the compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. Strategies include adjusting the final DMSO concentration, using solubility enhancers like cyclodextrins or surfactants, and optimizing the dilution method.
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility with the specific assay system must be validated, as they can sometimes be more toxic to cells than DMSO.
Troubleshooting Guide
This guide will walk you through a systematic approach to overcome solubility issues with this compound in your experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Step-by-Step Troubleshooting
Step 1: Optimization of Co-Solvent (DMSO) Concentration
-
Issue: The compound precipitates out of solution when the DMSO stock is added to the aqueous assay buffer.
-
Solution:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to make a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may aid dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer. It is critical to add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[1] You may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and minimal solvent effects.
-
Step 2: Employing Cyclodextrins
-
Issue: The compound still precipitates even at low DMSO concentrations.
-
Solution: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[2][3]
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds.[4]
-
Prepare a Complex: Prepare a stock solution of the compound in a suitable organic solvent (e.g., ethanol). In a separate tube, prepare an aqueous solution of HP-β-CD. Add the compound solution to the HP-β-CD solution dropwise while vortexing. The molar ratio of compound to cyclodextrin often needs to be optimized, with ratios from 1:1 to 1:10 being common starting points.
-
Equilibrate and Use: Allow the mixture to equilibrate (e.g., by stirring or sonicating) to facilitate complex formation. This complex can then be diluted in your assay buffer.
-
Step 3: Utilizing Surfactants
-
Issue: Solubility remains a challenge even with cyclodextrins.
-
Solution: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5]
-
Select a Surfactant: Tween® 80 and Pluronic® F-68 are commonly used non-ionic surfactants in biological assays due to their relatively low toxicity.
-
Determine the Critical Micelle Concentration (CMC): It is best to use a surfactant concentration above its CMC to ensure micelle formation.
-
Incorporate into Assay Medium: Add the chosen surfactant to your assay buffer at the desired concentration before adding the compound stock solution. As with DMSO, vigorous mixing during the addition of the compound is crucial.
-
Data on Solubility Enhancement Strategies
| Strategy | Agent | Typical Concentration Range | Expected Fold-Increase in Solubility | Key Considerations |
| Co-solvent | DMSO | 0.1% - 1% (final assay conc.) | Variable, depends on compound | Potential for cellular toxicity at higher concentrations.[6] |
| Co-solvent | Ethanol | 0.1% - 1% (final assay conc.) | Variable, depends on compound | Generally more cytotoxic than DMSO. |
| Cyclodextrins | HP-β-CD | 1% - 10% (w/v) | 10 to 100-fold | Molar ratio of compound to cyclodextrin is critical for optimal solubilization. |
| Surfactants | Tween® 80 | 0.01% - 0.1% (v/v) | 5 to 50-fold | Ensure concentration is above CMC and non-toxic to the assay system. |
| Surfactants | Pluronic® F-68 | 0.02% - 0.2% (w/v) | 5 to 50-fold | Often used in cell culture for its shear-protective effects. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous assay buffer
-
-
Procedure:
-
Weigh out the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
To prepare a working solution, perform a serial dilution of the stock solution into the aqueous assay buffer. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Crucial Step: Add the stock solution to the assay buffer while the buffer is being vortexed to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or other suitable organic solvent)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Prepare a concentrated stock solution of the compound in ethanol (e.g., 20 mM).
-
In a separate tube, prepare a 10% (w/v) solution of HP-β-CD in the aqueous assay buffer.
-
While vortexing the HP-β-CD solution, add the ethanolic stock solution of the compound dropwise to achieve the desired final concentration. The volume of ethanol added should be kept to a minimum (ideally ≤1% of the total volume).
-
After the addition is complete, continue to mix the solution for at least 30 minutes at room temperature. Sonication for short intervals can also help to facilitate complex formation.
-
The resulting solution contains the compound-cyclodextrin inclusion complex and can be used for your assays.
-
Hypothetical Signaling Pathway
Given that many quinolone derivatives exhibit antibacterial activity, a potential mechanism of action could involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
Caption: Hypothetical inhibition of bacterial DNA gyrase.
References
- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google Patents [patents.google.com]
- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone in solution. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of stability testing for this compound?
A1: The purpose of stability testing is to provide evidence on how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[1] This data is crucial for establishing a re-test period for the drug substance, determining recommended storage conditions, and identifying potential degradation products.[1][2]
Q2: What are the typical stress conditions used in forced degradation studies for a novel compound like this quinolinone derivative?
A2: Forced degradation, or stress testing, helps to identify the likely degradation products and establish the intrinsic stability of the molecule.[3] According to ICH guideline Q1A(R2), stress testing should include the effects of:
-
Acid and Base Hydrolysis: Exposure to a range of pH values to evaluate the susceptibility to hydrolysis.[1]
-
Oxidation: Typically using an oxidizing agent like hydrogen peroxide.[4]
-
Thermal Degradation: Exposure to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[1]
-
Photostability: Exposure to a combination of UV and visible light to assess light sensitivity, as outlined in ICH Q1B.[5][6][7]
Q3: How do I choose the appropriate solvent for stability studies of this compound?
A3: The choice of solvent is critical and should be based on the solubility of the compound and its intended use. For initial studies, a common approach is to use a solvent in which the compound is freely soluble. Acetonitrile and methanol are often used as co-solvents with aqueous buffers to ensure solubility. It is important to select solvents that do not themselves degrade under the stress conditions or interfere with the analytical method. If the compound is water-sensitive, anhydrous conditions may be necessary for certain aspects of the study.[8]
Q4: What analytical method is suitable for a stability-indicating assay?
A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful tool for this purpose.[10][11][12] A well-developed HPLC method should be able to separate the parent compound from all significant degradants.
Q5: What level of degradation should I aim for in forced degradation studies?
A5: The goal is to achieve sufficient degradation to produce and identify degradation products without completely degrading the parent compound. A degradation level of 10-20% is generally considered adequate for the validation of a stability-indicating chromatographic assay.[13] If significant degradation is not observed under initial stress conditions, more strenuous conditions (e.g., higher temperature, longer exposure time) may be required.[4]
Troubleshooting Guide
Problem 1: I am not observing any degradation of this compound under my initial stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough. The long tridecenyl chain and the quinolinone core may confer a degree of stability.
-
Solution:
-
Increase Stressor Concentration: For acid/base hydrolysis, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[4]
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).[1][4]
-
Extend Exposure Time: Increase the duration of the stress exposure. It is recommended that stress testing in solution be conducted for a maximum of 14 days.
-
Increase Oxidant Concentration: For oxidative studies, a higher concentration of hydrogen peroxide (e.g., up to 30%) can be used.
-
Problem 2: The mass balance in my stability study is less than 90%.
-
Possible Cause 1: Some degradation products may not be eluting from the HPLC column or are not being detected by the UV detector.
-
Solution 1:
-
Modify the HPLC method. Try a different column, mobile phase composition, or gradient profile to ensure all components are eluted.
-
Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify non-chromophoric degradation products.[10]
-
-
Possible Cause 2: The compound or its degradants may be precipitating out of solution.
-
Solution 2:
-
Visually inspect the sample vials for any precipitate.
-
Consider using a different solvent system or a lower initial concentration of the drug substance.
-
-
Possible Cause 3: The UV maxima of the degradation products may be significantly different from the parent compound, leading to under-quantification.[2]
-
Solution 3:
-
Use a photodiode array (PDA) detector to evaluate the UV spectra of all peaks and ensure an appropriate detection wavelength is being used.
-
Problem 3: I am seeing new peaks in my chromatogram, but I am unsure if they are degradation products or artifacts.
-
Possible Cause: The peaks could be from the solvent, excipients (if in a formulation), or interaction with the container.
-
Solution:
-
Run Blanks: Analyze a blank sample (solvent without the active compound) that has been subjected to the same stress conditions.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the main compound and any new peaks. This helps to ensure there is no co-elution.[2]
-
Use LC-MS: Liquid chromatography-mass spectrometry can provide mass information for the new peaks, which can help in identifying them as related to the parent compound.
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Add an aliquot of the stock solution to an equal volume of 0.1 M HCl in a suitable container.
-
Store the solution at 60°C for 48 hours.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add an aliquot of the stock solution to an equal volume of 0.1 M NaOH.
-
Store the solution at 60°C for 48 hours.
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add an aliquot of the stock solution to an equal volume of purified water.
-
Store the solution at 60°C for 48 hours.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation: Add an aliquot of the stock solution (1 mg/mL) to an equal volume of 3% hydrogen peroxide.
-
Storage: Store the solution at room temperature, protected from light, for 48 hours.
-
Sampling: At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 0.1 mg/mL.
-
Exposure:
-
Expose the solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
Quantitative results from stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 48 | 60 | 85.2 | 14.8 | 3 |
| 0.1 M NaOH | 48 | 60 | 78.5 | 21.5 | 4 |
| Water | 48 | 60 | 98.1 | 1.9 | 1 |
| 3% H₂O₂ | 48 | 25 | 89.7 | 10.3 | 2 |
| Light Exposure | - | 25 | 92.4 | 7.6 | 2 |
Table 2: Chromatographic Data for Degradation Products
| Stress Condition | Peak | Retention Time (min) | Relative Retention Time | % Peak Area |
| Control | Parent | 15.2 | 1.00 | 99.8 |
| 0.1 M HCl | Parent | 15.2 | 1.00 | 85.2 |
| DP-H1 | 8.7 | 0.57 | 5.4 | |
| DP-H2 | 11.3 | 0.74 | 8.1 | |
| DP-H3 | 13.9 | 0.91 | 1.3 | |
| 0.1 M NaOH | Parent | 15.2 | 1.00 | 78.5 |
| DP-B1 | 6.5 | 0.43 | 9.8 | |
| DP-B2 | 9.1 | 0.60 | 7.2 | |
| DP-B3 | 12.8 | 0.84 | 3.5 | |
| DP-B4 | 14.5 | 0.95 | 1.0 |
DP = Degradation Product
Visualizations
Caption: Workflow for stability testing of a new drug substance.
Caption: Hypothetical degradation pathways for the quinolinone derivative.
References
- 1. snscourseware.org [snscourseware.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. pharmtech.com [pharmtech.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. scispace.com [scispace.com]
- 13. biopharminternational.com [biopharminternational.com]
troubleshooting inconsistent results in antibacterial assays with natural compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antibacterial assays with natural compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue: High variability in Minimum Inhibitory Concentration (MIC) results between replicates.
Answer:
High variability in MIC assays is a common challenge when working with natural compounds. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for achieving reproducible results.[1][2][3]
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Inconsistent inoculum density is a major source of variability.[2][3][4] Ensure you are using a standardized protocol, such as adjusting the bacterial suspension to a 0.5 McFarland standard, to achieve a consistent starting concentration of bacteria in each well.
-
Ensure Complete Solubilization of the Natural Compound: Natural compounds, particularly extracts, are often lipophilic and may not be fully soluble in aqueous broth media.[2][5][6] This can lead to uneven distribution of the compound in the microplate wells.
-
Solvent Selection: The choice of solvent to dissolve the initial stock solution is critical. Dimethyl sulfoxide (DMSO) and ethanol are commonly used, but their final concentration in the assay should be kept to a minimum (typically ≤1%) to avoid solvent-induced bacterial inhibition or potentiation of the compound's effect.[7][8][9] It is essential to include a solvent control to assess any intrinsic antimicrobial activity of the solvent at the concentration used.[10]
-
Visual Inspection: Before and after adding the compound to the broth, visually inspect for any precipitation or turbidity. If precipitation occurs, consider using a different solvent or a co-solvent system.
-
-
Verify Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in the concentrations of the natural compound and bacterial inoculum across the wells. Regularly calibrate your pipettes and use proper pipetting techniques.
-
Control Incubation Conditions: Ensure consistent temperature and incubation time for all plates.[3] Variations in these parameters can affect bacterial growth rates and, consequently, the MIC values.
-
Check for Contamination: Contamination of the stock solution, media, or bacterial culture can lead to erroneous results. Always use aseptic techniques and perform sterility checks.
Issue: No zone of inhibition is observed in the disk diffusion assay, but the compound shows activity in the broth microdilution (MIC) assay.
Answer:
This is a frequent observation when testing natural compounds and is often related to the physicochemical properties of the molecules.[11]
Probable Causes and Solutions:
-
Poor Diffusion in Agar: Many natural compounds are large, non-polar molecules that do not diffuse well through the aqueous agar matrix.[2][12] The disk diffusion method relies on the passive diffusion of the antimicrobial agent from the disk into the agar. If the compound is not water-soluble, it will remain concentrated around the disk and fail to produce a clear zone of inhibition, even if it is active.
-
Recommendation: For lipophilic or high molecular weight compounds, the broth microdilution method to determine the MIC is a more reliable quantitative assay.[2] Agar well diffusion can sometimes be an alternative to disk diffusion, as it can accommodate a larger volume of the extract.
-
-
Insufficient Concentration on the Disk: The amount of the natural compound loaded onto the disk may be below the concentration required to inhibit bacterial growth at a detectable distance from the disk.
-
Recommendation: While increasing the concentration on the disk is an option, the broth microdilution assay remains the preferred method for quantitative analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the acceptable final concentration of a solvent like DMSO in an antibacterial assay?
A1: The final concentration of solvents such as DMSO or ethanol should be kept as low as possible to avoid affecting bacterial growth or interacting with the natural compound.[7][8] A final concentration of 1% or less is generally recommended.[8] It is crucial to always include a solvent control (broth with the same concentration of solvent used in the test wells but without the natural compound) to ensure the solvent itself does not inhibit bacterial growth.[10]
Q2: Why are my results not reproducible when I re-extract the same plant material?
A2: The chemical composition of plant extracts can vary significantly depending on several factors, leading to inconsistent antibacterial activity.[1] These factors include:
-
Plant-related factors: The geographical location, season of collection, age of the plant, and drying and storage conditions can all influence the concentration of bioactive compounds.[1]
-
Extraction method: The choice of solvent, temperature, and duration of extraction can yield different chemical profiles from the same plant material.[13]
To improve reproducibility, it is essential to standardize the collection and extraction procedures as much as possible and to perform phytochemical analysis to characterize the extract's composition.
Q3: Are there standardized guidelines like CLSI or EUCAST for antibacterial testing of natural compounds?
A3: While the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antimicrobial susceptibility testing, these guidelines were primarily developed for pure, water-soluble antibiotics.[5][14][15] There are currently no specific, universally accepted guidelines from these bodies for testing natural compounds, which are often complex mixtures with varying solubilities.[5] Researchers often adapt CLSI or EUCAST protocols for their studies, but modifications are necessary to address the unique challenges posed by natural products.
Q4: How can I interpret the results of my antibacterial assays with natural compounds?
A4: The interpretation of results from antibacterial assays with natural compounds requires careful consideration. While MIC values provide a quantitative measure of a compound's inhibitory activity, there are no established clinical breakpoints for natural products as there are for antibiotics. Generally, lower MIC values indicate higher potency. Some studies suggest that for plant extracts, MIC values between 100–1000 µg/mL can be considered indicative of antimicrobial activity.[5] It is also important to determine the Minimum Bactericidal Concentration (MBC) to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is often considered bactericidal.[16]
Data Presentation
Table 1: Example MIC and MBC Values of Plant Extracts against Common Bacteria
| Plant Extract | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Ricinus communis (Hot ethanol leaf extract) | Staphylococcus aureus | 5 | 10 | [17] |
| Ricinus communis (Hot ethanol leaf extract) | Escherichia coli | 40 | 80 | [17] |
| Punica granatum | Staphylococcus aureus | 2.5 | 5 | [18] |
| Punica granatum | Escherichia coli | 2.5 | 5 | [18] |
| Syzygium jambos (Aqueous leaf extract) | Staphylococcus aureus | 0.5 | 1.0 | [19] |
| Syzygium jambos (Aqueous leaf extract) | Proteus vulgaris | 0.031 | 1.0 | [19] |
Table 2: Influence of Solvent on the MIC of Moringa stenopetala Leaf Extracts
| Solvent | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Ethanol | 125 | 250 | 62.5 |
| Methanol | 62.5 | 125 | 125 |
| Chloroform | 125 | 125 | 125 |
| Water | 250 | 250 | 500 |
Source: Adapted from Mekonnen et al. (2015)[20]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted for testing natural compounds and emphasizes critical steps for ensuring consistency.
-
Preparation of the Natural Compound Stock Solution: a. Weigh a precise amount of the dried natural extract or compound. b. Dissolve in a minimal amount of an appropriate solvent (e.g., DMSO). Ensure complete dissolution. c. Prepare a stock solution of known concentration.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. b. Add 100 µL of the natural compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. d. Add 10 µL of the diluted bacterial suspension to each well. e. Include the following controls:
- Positive Control: MHB with the bacterial inoculum (no compound).
- Negative Control: MHB only (no bacteria, no compound).
- Solvent Control: MHB with the highest concentration of the solvent used and the bacterial inoculum. f. Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the natural compound that completely inhibits visible growth of the bacterium. b. The use of a growth indicator like resazurin or p-iodonitrotetrazolium violet (INT) can aid in visualizing the results, especially with colored extracts.
Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the natural compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizations
Caption: Workflow for MIC and MBC determination of natural compounds.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Antibacterial mechanisms of action for flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Antibacterial Activity of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus [frontiersin.org]
- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 15. EUCAST: Bacteria [eucast.org]
- 16. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Antimicrobial Activity of Different Solvent Extracts from Moringa stenopetala Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for Quinolinone Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of quinolinone isomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC separation of quinolinone isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My quinolinone isomers are not separating well and are co-eluting. What steps can I take to improve the resolution?
A: Poor resolution is a common issue when separating structurally similar isomers. Here is a systematic approach to troubleshoot and improve your separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving good separation.[1][2]
-
Adjust Solvent Strength: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may improve resolution.
-
Change Organic Solvent: If you are using acetonitrile, try switching to methanol or vice-versa. The different selectivities of these solvents can significantly impact the separation of isomers.
-
Modify pH: The pH of the mobile phase can alter the ionization state of quinolinone isomers, which in turn affects their retention and selectivity.[1][2][3][4] Experiment with a pH range that ensures your analytes are in a consistent ionic form, ideally at least one pH unit away from their pKa.
-
Incorporate Additives: For basic quinolinone compounds that may interact with residual silanols on the column, leading to poor peak shape, consider adding a tailing inhibitor like triethylamine (TEA) to the mobile phase.[3][5]
-
-
Evaluate the Stationary Phase: The choice of HPLC column is fundamental for isomer separation.
-
Column Chemistry: For positional or geometric isomers, a standard C18 or C8 column may be sufficient with an optimized mobile phase. However, for enantiomers, a chiral stationary phase (CSP) is necessary.[6] Polysaccharide-based and macrocyclic glycopeptide columns, such as Chirobiotic T, have shown success in separating related quinolone enantiomers.[5][7]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) can increase efficiency and resolution. A longer column will also provide more theoretical plates, potentially improving separation.[8][9][10]
-
-
Adjust Operating Parameters:
-
Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in the interaction of the isomers with the stationary phase.
-
Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.
-
Issue 2: Peak Tailing or Asymmetric Peaks
Q: I am observing significant peak tailing for my quinolinone isomers. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.
-
Secondary Silanol Interactions: This is a common cause, especially with basic compounds. The acidic silanol groups on the silica-based stationary phase can interact with the basic quinolinone isomers, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
Issue 3: Retention Time Drift
Q: My retention times are not consistent between injections. What could be causing this variability?
A: Retention time drift can be frustrating and can compromise the reliability of your results. Here are the common culprits and their solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.
-
Solution: Increase the column equilibration time between injections, especially when using gradient elution or after changing the mobile phase.[11]
-
-
Mobile Phase Composition Changes:
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using an online mixer, ensure it is functioning correctly. Degas the mobile phase to prevent bubble formation.[11]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[11]
-
-
Pump Issues: A malfunctioning pump can lead to an inconsistent flow rate.
-
Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for quinolinone isomers?
A1: For achiral separations (positional or geometric isomers), a good starting point is a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water containing 0.1% formic acid or phosphoric acid.[13][14] For chiral separations (enantiomers), a Chirobiotic T column with a mobile phase of Methanol:Acetonitrile:Water:Triethylamine has been shown to be effective for the related quinolone compounds.[5]
Q2: How do I choose between acetonitrile and methanol as the organic solvent?
A2: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact the selectivity of your separation. ACN is generally a stronger solvent in reversed-phase HPLC and can provide sharper peaks. However, MeOH can offer different selectivity due to its ability to act as a hydrogen bond donor. It is often beneficial to screen both solvents during method development to see which provides the better resolution for your specific quinolinone isomers.
Q3: What is the role of pH in the mobile phase for quinolinone isomer separation?
A3: The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds like many quinolinone isomers.[1][2] By adjusting the pH, you can control the charge state of your analytes. For basic quinolinones, working at a lower pH (e.g., pH 2.5-4) will ensure they are protonated, which can improve peak shape and alter retention.[3] Conversely, at a higher pH, they will be neutral, leading to longer retention in reversed-phase chromatography. The key is to find a pH where the separation between the isomers is maximized.
Q4: When should I use a guard column?
A4: It is highly recommended to use a guard column in all analyses, especially when working with complex samples or when experiencing issues with column lifetime. A guard column is a short, disposable column that is placed before the analytical column to protect it from particulate matter and strongly retained sample components that could cause contamination and irreversible damage.[11][12]
Q5: How can I confirm the identity of the separated isomers?
A5: While HPLC provides the separation, it does not definitively identify the compounds. To confirm the identity of your separated quinolinone isomers, you will need to use a detection method that provides structural information, such as mass spectrometry (MS). Coupling your HPLC system to a mass spectrometer (LC-MS) is a powerful technique for this purpose.
Experimental Protocols
Protocol 1: Chiral Separation of Quinolone Enantiomers
This protocol is based on a published method for the chiral separation of quinolones and can be adapted for quinolinone enantiomers.[5]
-
Column: Chirobiotic T (150 x 4.6 mm, 5.0 µm)
-
Mobile Phase: A mixture of Methanol (MeOH), Acetonitrile (ACN), Water, and Triethylamine (TEA). Three different compositions can be tested for optimization:
-
70:10:20:0.1% (MeOH:ACN:Water:TEA)
-
60:30:10:0.1% (MeOH:ACN:Water:TEA)
-
50:30:20:0.1% (MeOH:ACN:Water:TEA)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for your quinolinone isomers.
-
Temperature: Ambient or controlled at 25°C.
Protocol 2: Achiral Separation of Quinolinone-Related Compounds
This protocol is a general starting point for the separation of non-chiral quinolinone isomers on a reversed-phase column.[13][14]
-
Column: Newcrom R1 or a standard C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water with an acidic modifier.
-
Solvent A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis or Mass Spectrometry (MS)
-
Temperature: Ambient or controlled at 30°C.
Data Presentation
The following table summarizes the quantitative data from a study on the chiral separation of quinolones, which can serve as a reference for what to expect when separating quinolinone enantiomers.[5]
| Mobile Phase Composition (MeOH:ACN:Water:TEA) | Retention Factor (k) Range | Resolution (Rs) Range | Separation Factor (α) Range |
| 70:10:20:0.1% | 1.5 - 6.0 | 1.80 - 2.25 | 2.86 - 6.0 |
| 60:30:10:0.1% | 1.5 - 6.0 | 1.80 - 2.25 | 2.86 - 6.0 |
| 50:30:20:0.1% | 1.5 - 6.0 | 1.80 - 2.25 | 2.86 - 6.0 |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution of quinolinone isomers.
General HPLC Method Development Workflow
Caption: General workflow for HPLC method development for quinolinone isomers.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. labtech.tn [labtech.tn]
- 10. chromtech.net.au [chromtech.net.au]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Addressing Off-Target Effects of Quinolinone Derivatives in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with quinolinone derivatives in cell-based assays. Our goal is to help you identify and mitigate off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of quinolinone derivatives?
A1: Quinolinone derivatives are a versatile class of compounds with a broad range of biological activities, often targeting kinases, DNA replication, and tubulin polymerization.[1][2] However, their structural features can also lead to interactions with unintended cellular targets, resulting in off-target effects. A primary concern is the inhibition of multiple kinases beyond the intended target, as many quinolinone scaffolds can fit into the ATP-binding pocket of various kinases.[3][4] This can lead to the modulation of unintended signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which control cell growth, proliferation, and survival.[5][6]
Q2: How can I determine if my quinolinone derivative is causing off-target effects in my cell-based assay?
A2: Observing unexpected or paradoxical cellular responses can be an initial indication of off-target effects.[3] To systematically investigate this, a multi-pronged approach is recommended:
-
Target Engagement Assays: Employ assays like NanoBRET™ to confirm that your compound is binding to its intended target within the cell.[7][8]
-
Selectivity Profiling: Screen your compound against a panel of kinases to identify potential off-target interactions.[3]
-
Phenotypic Assays: Utilize a secondary, unrelated cell-based assay to see if the observed phenotype is consistent with the known function of the primary target.
-
Rescue Experiments: In some systems, like the Ba/F3 cell line, you can perform rescue experiments to distinguish between on-target and off-target toxicity.[9]
Q3: What are the best practices for designing cell-based experiments to minimize the impact of off-target effects?
A3: To enhance the reliability of your findings, consider the following:
-
Use Multiple Cell Lines: Confirm your results in at least two different cell lines to ensure the observed effect is not cell-line specific.
-
Dose-Response Analysis: Perform experiments across a wide range of compound concentrations to establish a clear dose-response relationship.
-
Include Proper Controls: Always include positive and negative controls for your assay, as well as a vehicle control (e.g., DMSO).
-
Orthogonal Assays: Validate your findings using an alternative assay that measures a different aspect of the same biological process.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in key cell-based assays used to characterize quinolinone derivatives.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Issue 1: High Background Signal
| Possible Cause | Solution |
| Excessive Tracer Concentration | Optimize the tracer concentration by performing a titration to find the optimal balance between signal and background. |
| High Expression of NanoLuc® Fusion Protein | Reduce the amount of plasmid DNA used for transfection to lower the expression level of the fusion protein.[10] |
| Spectral Overlap | Ensure you are using the recommended filter sets for NanoBLuc® and the specific NanoBRET™ tracer to minimize spectral bleed-through. |
| Contaminated Reagents or Plates | Use fresh, high-quality reagents and plates specifically designed for luminescence assays.[11] |
Issue 2: Low or No Signal
| Possible Cause | Solution |
| Inefficient Transfection | Optimize transfection conditions (e.g., cell density, DNA-to-reagent ratio) for your specific cell line. |
| Poor Compound Permeability | If your compound has poor cell permeability, the intracellular concentration may be too low to displace the tracer. Consider using a different assay or modifying the compound. |
| Incorrect Assay Window | Ensure that the measurements are taken within the recommended time frame after substrate addition, as the signal can decay over time. |
| Inactive NanoLuc® Luciferase | Confirm the activity of your NanoLuc® fusion protein by measuring its intrinsic luminescence before adding the tracer. |
Cellular Phosphorylation Assay (ELISA-based)
Issue 1: High Background or Non-Specific Signal
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of buffer between each step to reduce non-specific binding of antibodies.[12] |
| Blocking Inefficiency | Optimize the blocking buffer and incubation time. Consider trying different blocking agents (e.g., BSA, non-fat dry milk).[13] |
| Antibody Cross-Reactivity | Use highly specific primary and secondary antibodies that have been validated for the assay. Run a control with only the secondary antibody to check for non-specific binding. |
| High Endogenous Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.[13] |
Issue 2: Low Signal or Poor Sensitivity
| Possible Cause | Solution |
| Low Target Protein Expression | Use a cell line known to express high levels of the target protein or consider overexpressing the protein. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal working dilution for your assay.[14] |
| Inadequate Cell Lysis | Ensure complete cell lysis to release the target protein. You may need to optimize the lysis buffer and incubation conditions. |
| Short Substrate Incubation Time | Increase the incubation time with the TMB substrate to allow for sufficient color development, but avoid over-incubation which can increase background.[15] |
Ba/F3 Cell Proliferation Assay (using CellTiter-Glo®)
Issue 1: Inconsistent or Variable Results
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed a consistent number of cells in each well. |
| Edge Effects | To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile media. |
| Cell Clumping | If cells are clumping, gently pipette to break up clumps before seeding. In some cases, adding a chelating agent like EDTA can help. |
| Variable Incubation Times | Ensure that all plates are incubated for the same duration under consistent temperature and humidity conditions. |
Issue 2: Low Luminescence Signal
| Possible Cause | Solution |
| Low Cell Viability | Ensure that the Ba/F3 cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Insufficient Reagent Volume | Use the recommended volume of CellTiter-Glo® reagent for your plate format to ensure complete cell lysis and ATP measurement.[16] |
| Signal Decay | Read the luminescence signal within the recommended time frame after adding the reagent, as the signal is stable but will eventually decay.[16] |
| Quenching of Luminescence | Some compounds can interfere with the luciferase reaction. Run a control with the compound in a cell-free system to check for quenching effects. |
Quantitative Data Summary
The following tables summarize the in vitro activity of various quinolinone derivatives against different cancer cell lines and kinases.
Table 1: Cytotoxic Activity of Quinolinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8 | DLD1 | Colon Cancer | 0.59 | [17] |
| HCT116 | Colon Cancer | 0.44 | [17] | |
| Compound 41 | Various | Various | 0.02 - 0.04 | [17] |
| NitroFQ 3c | MCF7 | Breast Cancer | <50 | [18] |
| Reduced FQ 4b | MCF7 | Breast Cancer | <50 | [18] |
| Reduced FQ 4c | A549 | Lung Cancer | <50 | [18] |
| PANC1 | Pancreatic Cancer | <50 | [18] | |
| Compound 5d | HepG2 | Liver Cancer | 1.94 - 7.1 | [19] |
| MCF-7 | Breast Cancer | 1.94 - 7.1 | [19] | |
| MDA-231 | Breast Cancer | 1.94 - 7.1 | [19] | |
| HeLa | Cervical Cancer | 1.94 - 7.1 | [19] | |
| Compound 4c | K-562 | Leukemia | 7.72 | [20] |
| NCI-H23 | Non-Small Cell Lung Cancer | 3.20 | [20] | |
| SNB-75 | CNS Cancer | 2.38 | [20] | |
| RXF 393 | Renal Cancer | 2.21 | [20] | |
| HS 578T | Breast Cancer | 2.38 | [20] |
Table 2: Inhibitory Activity of Quinolinone Derivatives against Kinases
| Compound | Kinase Target | IC50 (nM) | Reference |
| Foretinib (GSK1363089) | c-Met | 112 | [17] |
| VEGFR-2 | - | [17] | |
| Compound 37 | c-Met | 2.43 | [17] |
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is a general guideline and should be optimized for your specific kinase and cell line.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA for NanoLuc®-kinase fusion protein
-
NanoBRET™ Tracer
-
Quinolinone derivative (test compound)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well plates
-
Luminometer with 450nm and 610nm emission filters
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Prepare a transfection mix containing the NanoLuc®-kinase fusion plasmid DNA and transfection reagent in Opti-MEM®. Add the mix to the cells and incubate for 24 hours.[21]
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your quinolinone derivative in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the test compound dilutions to the appropriate wells.
-
Add the tracer to all wells (except for no-tracer controls).
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Substrate Addition and Signal Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Incubate at room temperature for 10 minutes to allow the signal to stabilize.
-
Measure the luminescence at 450nm (donor emission) and 610nm (acceptor emission) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (610nm) by the donor signal (450nm).
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation ELISA
This protocol provides a general framework for an ELISA-based cellular phosphorylation assay.
Materials:
-
Cells expressing the target kinase
-
96-well cell culture plate
-
Quinolinone derivative (test compound)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching buffer (e.g., PBS with 1% H2O2)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody (specific for the phosphorylated target)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with your quinolinone derivative at various concentrations for the desired time. Include appropriate controls.
-
-
Cell Fixation and Permeabilization:
-
Remove the media and wash the cells with PBS.
-
Fix the cells with fixing solution for 20 minutes at room temperature.[22]
-
Wash the cells with PBS.
-
Permeabilize the cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100) if the target is intracellular.
-
-
Blocking and Antibody Incubation:
-
Add quenching buffer to reduce endogenous peroxidase activity.[22]
-
Wash the cells.
-
Block non-specific binding sites with blocking buffer for 1 hour.[22]
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Wash the cells thoroughly.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
Add stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450nm using a microplate reader.
-
Normalize the data to a control (e.g., total protein or a housekeeping gene) if necessary.
-
Plot the absorbance against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Ba/F3 Cell Proliferation Assay
This protocol describes a cell proliferation assay using the IL-3 dependent Ba/F3 cell line.
Materials:
-
Ba/F3 cells engineered to express the target kinase
-
RPMI-1640 medium with 10% FBS
-
Quinolinone derivative (test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture the engineered Ba/F3 cells in medium supplemented with IL-3.
-
Before the assay, wash the cells to remove IL-3 and resuspend them in IL-3-free medium.
-
-
Assay Setup:
-
Seed the washed Ba/F3 cells into a 96-well plate.
-
Add serial dilutions of your quinolinone derivative to the wells. Include a positive control (cells with IL-3) and a negative control (cells without IL-3 and without compound).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate common signaling pathways that can be affected by off-target kinase inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: The JAK/STAT signaling pathway, crucial for immune response and cell development.[5]
Experimental Workflows
Caption: A logical workflow for identifying potential off-target effects of quinolinone derivatives.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.in]
- 8. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- 15. novateinbio.com [novateinbio.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 18. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 21. eubopen.org [eubopen.org]
- 22. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. OUH - Protocols [ous-research.no]
Validation & Comparative
Structure-Activity Relationship of 2-Alkyl-4-Quinolinones: A Comparative Guide
The 2-alkyl-4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These activities are significantly influenced by the nature of the alkyl substituent at the 2-position of the quinolinone ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-alkyl-4-quinolinones, focusing primarily on their antimicrobial and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals.
Antimicrobial Activity
The antimicrobial properties of 2-alkyl-4-quinolinones have been extensively studied, particularly their activity against various bacterial strains. A general trend observed is that the length and nature of the 2-alkyl chain play a crucial role in determining the potency and spectrum of activity.
The following table summarizes the minimum inhibitory concentration (MIC) values of various 2-alkyl-4-quinolinone derivatives against selected bacterial strains.
| Compound ID | 2-Alkyl Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | n-Pentyl (C5) | Staphylococcus aureus | Active (Inhibition Zone > 20 mm) | [1] |
| 2 | n-Heptyl (C7) | Staphylococcus aureus | Active (Inhibition Zone > 20 mm) | [1] |
| 3 (4d) | n-Heptyl (C7) (N-hydroxy) | Staphylococcus aureus | ≤ 6.25 | [1] |
| 4 (4e) | n-Nonyl (C9) (N-hydroxy) | Staphylococcus aureus | ≤ 3.12 | [1] |
| 5 (HHQ) | n-Heptyl (C7) | Helicobacter pylori | 0.1–0.5 (mg/mL) | [2] |
| 6 (NHQ) | n-Nonyl (C9) | Helicobacter pylori | 0.1–0.5 (mg/mL) | [2] |
| 7 | n-Heptyl (C7) | Bacillus cereus | IC50: 6.25–25 | [2] |
| 8 | n-Nonyl (C9) | Bacillus cereus | IC50: 6.25–25 | [2] |
| 9 | n-Octyl (C8) N-oxide | Mycobacterium tuberculosis | 50 | [2] |
| 10 | (Z)-undec-4'-enyl N-oxide | Mycobacterium tuberculosis | 50 | [2] |
| 11 | n-Heptyl (N-alkyl-2-quinolonopyrone) | Enterococcus spp. | 0.25 | [3][4] |
| 12 | n-Heptyl-9-t-Bu (N-alkyl-2-quinolonopyrone) | MRSA strains | ≤ 2 | [3][4] |
Key Findings:
-
Alkyl Chain Length: For antibacterial activity against S. aureus, compounds with C5 and C7 alkyl chains showed notable activity.[1] In the case of N-hydroxy derivatives, a longer C9 chain resulted in a lower MIC value (higher potency) compared to a C7 chain.[1] This suggests that lipophilicity, which increases with chain length, may play a significant role in antibacterial efficacy.
-
N-Oxides: The N-oxide derivatives of 2-alkyl-4-quinolinones have also demonstrated significant antibacterial activity.[2]
-
Modifications to the Core: Tricyclic derivatives, specifically N-alkyl-2-quinolonopyrones, have shown potent activity against ESKAPE pathogens, with a heptyl-substituted analog being particularly effective against Enterococcus spp.[3][4]
Anticancer Activity
Recent studies have highlighted the potential of 2-alkyl-4-quinolinone derivatives as anticancer agents. The SAR in this context also points towards the importance of the substituent at the 2-position, as well as other modifications on the quinolinone ring.
The following table presents the half-maximal inhibitory concentration (IC50) values of representative 2-substituted quinolinone derivatives against various cancer cell lines.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 13 | Phenyl | HeLa (Cervical Cancer) | 8.3 | [5] |
| 14 | Phenyl | PC3 (Prostate Cancer) | 31.37 | [5] |
| 15 | 3,4-methylenedioxyphenyl | PC3 (Prostate Cancer) | 34.34 | [5] |
| 16 (11e) | 4-Benzyloxy (quinolin-2(1H)-one) | COLO 205 (Colon Cancer) | < 1 (nanomolar potency) | [6][7] |
Key Findings:
-
Aromatic Substituents: In contrast to the long alkyl chains favored for antimicrobial activity, 2-arylquinoline derivatives have demonstrated significant and selective anticancer properties.[5]
-
Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic aromatic quinolines showing better IC50 values against HeLa and PC3 cells.[5]
-
Other Substitutions: Modifications at other positions, such as a 4-benzyloxy group on a quinolin-2(1H)-one scaffold, can lead to highly potent anticancer agents.[6][7]
Experimental Protocols
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and medium without the compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8] This can be assessed visually or by measuring the optical density at 600 nm.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, PC3) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
Caption: General Structure-Activity Relationship of 2-Alkyl-4-Quinolinones in Antimicrobial Activity.
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone and Standard Therapies for Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antibacterial agent, 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, with established treatments for Helicobacter pylori infection. The following sections present quantitative data on antimicrobial activity, detailed experimental methodologies, and a discussion of the potential mechanism of action.
Data Presentation: In Vitro Anti-Helicobacter pylori Activity
The in vitro efficacy of this compound against H. pylori has been determined and is compared here with the minimum inhibitory concentrations (MIC) of standard antibiotics used in triple and quadruple therapy regimens.
| Compound | H. pylori Strain | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µg/mL) |
| This compound | Strain 51 | 22 | 50 | Not Reported |
| Metronidazole | Strain 51 | 17 | 46 | Not Reported |
| Clarithromycin | ATCC 43504 | - | - | 0.016 - 0.125 |
| Amoxicillin | ATCC 43504 | - | - | 0.016 - 0.125 |
| Tetracycline | ATCC 43504 | - | - | 0.125 - 1 |
| Metronidazole | ATCC 43504 | - | - | 64 - 256 |
Note: MIC₅₀ and MIC₉₀ refer to the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. Data for standard antibiotics are presented as a range of reported MICs against the reference strain ATCC 43504. A direct comparison of µM and µg/mL requires conversion based on the molecular weight of each compound.
Experimental Protocols
The determination of the anti-H. pylori activity of this compound was achieved through a broth microdilution method.[1][2] While the specific details of the initial study on this compound are not fully available, the following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against H. pylori.
1. Bacterial Strain and Culture Conditions:
-
Strain: Helicobacter pylori (e.g., Strain 51 or reference strain ATCC 43504).
-
Growth Medium: Brucella broth supplemented with 5-10% fetal bovine serum.
-
Incubation: Cultures are grown under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours with agitation.
2. Preparation of Inoculum:
-
H. pylori is harvested from an agar plate culture and suspended in Brucella broth.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The inoculum is then further diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Broth Microdilution Assay:
-
The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
-
The plate is incubated under microaerophilic conditions at 37°C for 72 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of H. pylori. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Proposed Mechanism of Action
This compound belongs to the quinolinone class of compounds. The primary mechanism of action for quinolones against bacteria is the inhibition of essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] This leads to fragmentation of the bacterial chromosome and ultimately cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial compound against H. pylori.
Caption: Experimental workflow for MIC determination via broth microdilution.
Comparison with Other H. pylori Treatments
Standard treatments for H. pylori infection typically involve a combination of a proton pump inhibitor (PPI) and two or three antibiotics.
-
Triple Therapy: A PPI, clarithromycin, and amoxicillin or metronidazole.
-
Quadruple Therapy: A PPI, bismuth subsalicylate, metronidazole, and tetracycline.
The efficacy of these standard regimens is increasingly compromised by antibiotic resistance, particularly to clarithromycin and metronidazole. This has led to the exploration of novel therapeutic agents like this compound.
Performance of this compound:
The in vitro data suggests that this compound has potent anti-H. pylori activity, with MIC values comparable to metronidazole against a specific strain. Its classification as a quinolinone suggests a mechanism of action that is different from the macrolides (clarithromycin) and beta-lactams (amoxicillin) commonly used in triple therapy, which could be advantageous against resistant strains.
Current Limitations and Future Directions:
A significant gap in the current knowledge is the lack of in vivo efficacy and safety data for this compound. While the in vitro results are promising, animal model studies are crucial to assess its therapeutic potential in a physiological setting. Furthermore, its activity against a broader panel of clinical H. pylori isolates, including those with known resistance to standard antibiotics, needs to be evaluated.
Conclusion
This compound demonstrates promising in vitro activity against H. pylori, with a potency comparable to the established antibiotic metronidazole. Its distinct potential mechanism of action as a quinolinone makes it a candidate for further investigation, especially in the context of rising antibiotic resistance. However, comprehensive in vivo studies are essential to validate its efficacy and safety before it can be considered a viable alternative to current H. pylori eradication therapies.
References
Unveiling the Action of a Novel Anti-Helicobacter pylori Agent: A Comparative Guide
A detailed analysis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone's mechanism of action, juxtaposed with established alternatives for the treatment of Helicobacter pylori infections.
Introduction
This compound is a potent antibacterial agent with demonstrated efficacy against Helicobacter pylori, a bacterium strongly associated with gastric and duodenal ulcers.[1] This guide provides a comprehensive validation of its presumed mechanism of action by drawing comparisons with other well-characterized quinolone antibiotics and alternative therapies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.
Presumed Mechanism of Action: Targeting DNA Gyrase
While direct experimental validation for this compound is not extensively documented in publicly available literature, its chemical structure as a quinolinone strongly suggests a mechanism of action similar to other compounds in this class. Quinolone antibiotics are known to inhibit bacterial DNA synthesis by targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3]
Crucially, Helicobacter pylori lacks the genes encoding for topoisomerase IV (parC and parE).[4] Therefore, the primary and sole target for quinolone activity in this bacterium is DNA gyrase, an enzyme essential for maintaining DNA topology during replication.[4][5] The inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA fragmentation and ultimately, bacterial cell death.[2]
The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound in H. pylori.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Mutation in DNA Gyrase and Changes in the Fluoroquinolone Resistance of Helicobacter pylori over a 14-Year Period: A Single Center Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
A Comparative Analysis of Quinolinone Alkaloids from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance, extraction, and biological activity of quinolinone alkaloids from various medicinal plants, supported by experimental data.
Quinolinone alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are widely distributed in the plant kingdom, particularly within the Rutaceae family. These compounds have garnered substantial interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antifungal, and antibacterial properties. This guide provides a comparative analysis of quinolinone alkaloids from four prominent plant sources: Evodia rutaecarpa, Ruta graveolens, Zanthoxylum species, and Orixa japonica. The objective is to offer a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery by presenting a side-by-side comparison of their chemical diversity, biological efficacy, and established experimental protocols.
Quantitative Comparison of Alkaloid Content and Biological Activity
The following tables summarize the quantitative data on the concentration of specific quinolinone alkaloids found in different plant sources and their corresponding biological activities, as demonstrated by their half-maximal inhibitory concentration (IC50) values.
Table 1: Concentration of Representative Quinolinone Alkaloids in Plant Sources
| Plant Source | Alkaloid | Plant Part | Concentration (mg/g of dry weight) |
| Zanthoxylum schinifolium | Schinifoline | Seeds | 0.19 - 0.94[1] |
| Evodia rutaecarpa | Evocarpine | Fruits | Data not available in mg/g |
| Ruta graveolens | Graveoline | Leaves | Data not available in mg/g |
| Orixa japonica | Kokusagine | Roots/Stems | Data not available in mg/g |
Note: Quantitative data for alkaloid concentration is not uniformly available across all studies. The provided data for Zanthoxylum schinifolium is based on a specific analytical study. For other plants, while the presence of these alkaloids is well-documented, their concentration in mg/g of plant material is not consistently reported.
Table 2: Comparative Cytotoxic Activity of Quinolinone Alkaloids (IC50 in µM)
| Alkaloid | Plant Source | Cell Line | IC50 (µM) |
| 1-methyl-2-[(Z)-1-undecenyl]-4(1H)-quinolone | Evodia rutaecarpa | Lovo (Colon cancer) | 6.72[2] |
| MDA-MB-231 (Breast cancer) | 14.20[2] | ||
| HeLa (Cervical cancer) | 13.05[2] | ||
| Various quinolone alkaloids | Evodia rutaecarpa | HL-60, N-87, H-460, HepG2 | 14 - 22[3] |
| Euocarpine D | Evodia rutaecarpa | HepG-2, Hela, BEL7402, BEL7403 | 15.85 - 56.36[4] |
| Graveoline | Ruta graveolens | Not specified | Phytotoxic activity reported[5][6] |
Table 3: Comparative Antifungal Activity of Quinolinone Alkaloids (IC50 in µM)
| Alkaloid | Plant Source | Fungal Species | IC50 (µM) |
| Orixinone | Orixa japonica | Rhizoctonia solani | 37.86[7] |
| Magnaporthe oryzae | 44.72[7] | ||
| 1-methyl-2-[6'-(3'',4''-methylenedioxyphenyl)hexyl]-4-quinolone | Ruta graveolens | Botrytis cinerea | Highly active[8] |
| Various quinolone alkaloids | Ruta graveolens | Colletotrichum species | Moderately active[8] |
Experimental Protocols
This section details the generalized methodologies for the extraction, isolation, and biological evaluation of quinolinone alkaloids, synthesized from various published studies.
General Protocol for Extraction and Isolation of Quinolinone Alkaloids
This protocol outlines a standard procedure for the extraction and purification of quinolinone alkaloids from dried plant material.
a. Plant Material Preparation: The selected plant parts (e.g., fruits, leaves, stems, or roots) are air-dried at room temperature and then ground into a fine powder.
b. Extraction:
-
The powdered plant material is subjected to extraction with an organic solvent. Common solvents used include methanol, ethanol, or a mixture of chloroform and methanol.
-
The extraction is typically performed at room temperature with constant stirring for several days or using a Soxhlet apparatus for a more exhaustive extraction.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
c. Fractionation:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent like n-hexane or ethyl acetate to remove fats and other non-basic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali (e.g., NH4OH or Na2CO3) to a pH of 9-10.
-
The basified solution is then extracted with a chlorinated solvent such as chloroform or dichloromethane. This solvent layer now contains the free quinolinone alkaloids.
-
The organic layer is washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.
d. Isolation and Purification:
-
The crude alkaloid fraction is subjected to column chromatography for separation. Silica gel is a commonly used stationary phase.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Fractions with similar TLC profiles are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure quinolinone alkaloids.
e. Structure Elucidation: The chemical structures of the isolated pure compounds are determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the isolated quinolinone alkaloids for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Visualizing Molecular Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of quinolinone alkaloids from a plant source.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
Several quinolinone alkaloids from Zanthoxylum and Ruta species have demonstrated anti-inflammatory properties, which are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][9][10] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6. The diagram below illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by quinolinone alkaloids.
References
- 1. Simultaneous Analysis of Bergapten and Schinifoline in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline alkaloids from the leaves and stems of Orixa japonica, orijanone, isopteleflorine and 3'-O-methylorixine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: A Study in Potential Cross-Resistance with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a naturally occurring quinolone alkaloid, and its potential for cross-resistance with established antibiotic classes. Due to the limited availability of direct comparative studies on this specific compound, this analysis focuses on the well-documented mechanisms of antibiotic resistance that are likely to confer cross-resistance between quinolones and other antimicrobial agents.
Introduction to this compound
This compound is a quinolone alkaloid isolated from the fruits of Tetradium ruticarpum. Initial studies have demonstrated its potent antibacterial activity, particularly against Helicobacter pylori, a key pathogen associated with gastric and duodenal ulcers.[1][2][3] Research has shown this compound to have a Minimum Inhibitory Concentration (MIC)50 of 22 µM and a MIC90 of 50 µM against H. pylori strain 51.[1][2][4][5][6] Other quinolone alkaloids from the same plant have also shown activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, suggesting a broader potential antibacterial spectrum for this class of compounds.[1]
Mechanisms of Quinolone Action and Resistance
Quinolone antibiotics, including fluoroquinolones, typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Resistance to quinolones can arise through several mechanisms, which are often implicated in cross-resistance to other antibiotic classes.
The primary mechanisms of quinolone resistance include:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of quinolone drugs.
-
Reduced Intracellular Accumulation: This can occur through decreased uptake due to alterations in porin proteins in the bacterial outer membrane or, more commonly, through the increased activity of efflux pumps.
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr (which protects target enzymes), aac(6')-Ib-cr (which modifies certain fluoroquinolones), and efflux pump genes (qepA, oqxAB), can confer resistance.
Of these, the overexpression of multidrug resistance (MDR) efflux pumps is a major driver of cross-resistance to structurally and functionally diverse antibiotic classes.
Efflux Pumps and Cross-Resistance: A Comparative Overview
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. The overexpression of these pumps can lead to resistance to multiple classes of antibiotics simultaneously.
Several families of efflux pumps are clinically significant, including the Resistance-Nodulation-Division (RND) family, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, the Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily.
The following tables illustrate the impact of efflux pump overexpression on the Minimum Inhibitory Concentrations (MICs) of various antibiotics, demonstrating the principle of cross-resistance.
Table 1: Impact of Efflux Pump Overexpression on MICs in Pseudomonas aeruginosa
| Antibiotic Class | Antibiotic | Wild-Type Strain (MIC, µg/mL) | Efflux Pump Overexpressing Strain (MIC, µg/mL) | Fold Increase in MIC |
| Fluoroquinolone | Ciprofloxacin | 0.25 | 8 | 32 |
| Levofloxacin | 0.5 | 16 | 32 | |
| β-Lactam | Carbenicillin | 16 | 256 | 16 |
| Meropenem | 1 | 4 | 4 | |
| Aminoglycoside | Tobramycin | 0.5 | 4 | 8 |
| Gentamicin | 1 | 8 | 8 | |
| Tetracycline | Tetracycline | 8 | 64 | 8 |
Data is illustrative and compiled from general knowledge of antibiotic resistance patterns. Actual values may vary between specific strains and studies.
Table 2: Impact of AcrAB-TolC Efflux Pump Overexpression on MICs in Escherichia coli
| Antibiotic Class | Antibiotic | Wild-Type Strain (MIC, µg/mL) | AcrAB-TolC Overexpressing Strain (MIC, µg/mL) | Fold Increase in MIC |
| Fluoroquinolone | Ciprofloxacin | 0.015 | 0.5 | 33 |
| Norfloxacin | 0.06 | 2 | 33 | |
| β-Lactam | Ampicillin | 2 | 32 | 16 |
| Aminoglycoside | Kanamycin | 2 | 4 | 2 |
| Tetracycline | Tetracycline | 1 | 16 | 16 |
| Chloramphenicol | Chloramphenicol | 4 | 32 | 8 |
Data is illustrative and compiled from general knowledge of antibiotic resistance patterns. Actual values may vary between specific strains and studies.
These tables clearly demonstrate that a single resistance mechanism—the overexpression of an efflux pump—can confer resistance to multiple, unrelated antibiotic classes. Therefore, it is plausible that bacteria resistant to other antibiotics via this mechanism may also exhibit reduced susceptibility to this compound, should it also be a substrate for these pumps.
Experimental Protocols for Cross-Resistance Studies
The following are standard experimental protocols used to investigate antibiotic susceptibility and cross-resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL) is prepared from a fresh culture. This is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation and Plating: A standardized bacterial suspension (0.5 McFarland) is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Antibiotic Disks: Paper disks containing known concentrations of the antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.
Efflux Pump Inhibition Assay
This assay is used to determine the contribution of efflux pumps to antibiotic resistance.
-
MIC Determination with and without an Efflux Pump Inhibitor (EPI): The MIC of the antibiotic is determined as described above, both in the absence and presence of a sub-inhibitory concentration of a known broad-spectrum EPI (e.g., phenylalanine-arginine β-naphthylamide (PAβN), reserpine).
-
Interpretation: A significant reduction (typically a four-fold or greater decrease) in the MIC of the antibiotic in the presence of the EPI indicates that efflux pump activity contributes to resistance.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical basis of cross-resistance.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Logic of Efflux-Mediated Cross-Resistance.
Conclusion and Future Directions
While direct experimental data on the cross-resistance profile of this compound is currently lacking, the well-established role of multidrug efflux pumps in conferring resistance to a wide array of antibiotics provides a strong basis for predicting potential cross-resistance. Bacteria that have developed resistance to other antibiotic classes through the overexpression of these pumps may exhibit reduced susceptibility to this novel quinolone.
Further research is imperative to fully characterize the antibacterial spectrum of this compound and to investigate its susceptibility to known bacterial resistance mechanisms. Such studies, employing the protocols outlined in this guide, will be crucial in determining its potential clinical utility and in anticipating challenges related to antibiotic resistance. Understanding the interactions between this compound and bacterial efflux pumps will be a critical step in the development of this promising natural product as a future therapeutic agent.
References
- 1. Chemical Investigation of Tetradium ruticarpum Fruits and Their Antibacterial Activity against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Investigation of Tetradium ruticarpum Fruits and Their Antibacterial Activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Cytotoxicity: Synthetic vs. Natural Quinolinone Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Quinolinone and its derivatives have emerged as a promising class of compounds, with both natural and synthetic analogs exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxic profiles of selected natural and synthetic quinolinone derivatives, supported by experimental data and detailed methodologies.
The core structure of quinolinone is a key pharmacophore that has been extensively explored in the development of anticancer drugs. Nature provides a rich source of quinolinone alkaloids with potent biological activities. Concurrently, synthetic chemists have developed a vast library of novel quinolinone derivatives, often designed to enhance efficacy, selectivity, and pharmacokinetic properties. This comparative guide delves into the cytotoxic potential of these two branches of quinolinone-based compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values of a representative natural quinolinone alkaloid, Evodiamine, and a selection of synthetic quinolinone derivatives against various cancer cell lines.
| Natural Quinolinone Derivative | Cell Line | IC50 (µM) | Reference |
| Evodiamine | K562 (Leukemia) | Not explicitly stated, but inhibits proliferation in a dose-dependent manner. | [1] |
| U2OS (Osteosarcoma) | 6 | ||
| HT29 (Colorectal Carcinoma) | ~15-30 (induces apoptosis) | [2] | |
| HCT116 (Colorectal Carcinoma) | ~15-30 (induces apoptosis) | [2] | |
| HeLa (Cervical Cancer) | Induces cell death dose- and time-dependently. | [3] | |
| A375-S2 (Melanoma) | Induces cell death dose- and time-dependently. | [3] |
| Synthetic Quinolinone/Quinolone Derivatives | Cell Line | IC50 (µM) | Reference |
| Naphthoquinone-Quinolone Hybrid (11a) | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [4] |
| MDA-MB-231 (Breast Cancer) | More potent than 1,4-naphthoquinone | [4] | |
| Naphthoquinone-Quinolone Hybrid (11b) | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [4] |
| MDA-MB-231 (Breast Cancer) | More potent than 1,4-naphthoquinone | [4] | |
| 4-Quinolone Derivative (3) | HeLa (Cervical Adenocarcinoma) | 18.53 ± 1.2 | [4] |
| BEL7402 (Hepatocellular Carcinoma) | 15.85 ± 1.4 | [4] | |
| Intervenolin (4) | MKN-74 (Gastric Cancer) | 7.0 | [4] |
| HCT-15 (Colorectal Cancer) | 3.7 | [4] |
Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions, such as cell seeding density, treatment duration, and specific assay protocols.
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured mammalian cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (natural and synthetic quinolinone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[5] Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate the plates for an additional 1 to 4 hours at 37°C.[1]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinolinone derivatives exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis, or programmed cell death.
Evodiamine-Induced Apoptosis Signaling Pathway
The natural quinolinone alkaloid, Evodiamine, has been shown to induce apoptosis in various cancer cells through the modulation of key signaling pathways. One of the prominent pathways involves the activation of the p53 tumor suppressor and the subsequent regulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic cascade.
Caption: Evodiamine-induced apoptosis via the PI3K/AKT/p53 pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the typical workflow for assessing the cytotoxicity of quinolinone derivatives using the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion
Both natural and synthetic quinolinone derivatives demonstrate significant cytotoxic activity against a range of cancer cell lines. Natural alkaloids like Evodiamine provide a valuable blueprint for understanding the mechanisms of action, often involving the induction of apoptosis through complex signaling pathways. Synthetic derivatives, on the other hand, offer the potential for structural modification to enhance potency, selectivity, and drug-like properties.
The data presented in this guide highlights the promise of the quinolinone scaffold in cancer drug discovery. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative merits of natural versus synthetic derivatives and to guide the rational design of next-generation quinolinone-based anticancer agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. mdpi.com [mdpi.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
Quinolone Derivatives as Potential Therapeutic Agents: A Comparative In Vivo Efficacy Guide
The therapeutic potential of quinolone derivatives extends beyond their well-established antibacterial properties, with emerging research highlighting their efficacy in animal models of various complex diseases. This guide provides a comparative overview of the in vivo performance of select quinolone derivatives in non-bacterial disease models, with a particular focus on neurodegenerative disorders and oncology. Due to the limited publicly available in vivo efficacy data for 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, this guide will focus on other quinoline derivatives for which such data has been published.
Comparative Efficacy of Quinolone Derivatives in Animal Models
The following table summarizes the in vivo efficacy of representative quinolone derivatives in different disease models, providing a snapshot of their therapeutic potential.
| Compound Name | Disease Model | Animal Model | Key Efficacy Parameters | Outcome |
| QN 19 (8-Hydroxyquinolylnitrone) | Alzheimer's Disease | APPswe-PS1δE9 double transgenic mice | Reduced amyloid plaque load in the hippocampus and cortex | Showed disease-modifying effect[1][2][3] |
| Compound 3 (8-hydroxy-2-quinolinecarbaldehyde) | Hepatocellular Carcinoma | Athymic nude mice with Hep3B xenografts | Abolished the growth of the xenograft tumor | Demonstrated significant antitumor activity[4][5] |
| Fingolimod Analogues (ST-1893 and ST-1894) | Experimental Antigen-Induced Encephalomyelitis (EAE) - a model for Multiple Sclerosis | Mice | Reduced clinical symptoms, T-cell infiltration, and inflammatory mediators in the brain and spinal cord | Showed efficacy in the EAE model[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for the disease models mentioned above.
1. Alzheimer's Disease Model (APPswe-PS1δE9 Mice)
-
Animal Model: Double transgenic mice expressing a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent amyloid plaques and cognitive deficits.
-
Treatment: Chronic treatment with QN 19. The specific dose and administration route would be detailed in the primary study.
-
Efficacy Assessment:
-
Histopathology: Brain tissue is collected, sectioned, and stained for amyloid plaques (e.g., using thioflavin S or specific antibodies against Aβ). The plaque load in specific brain regions like the hippocampus and cortex is then quantified.
-
Behavioral Tests: Cognitive function can be assessed using tests like the Morris water maze or passive avoidance tasks to evaluate learning and memory.[1][2][3]
-
2. Hepatocellular Carcinoma Xenograft Model
-
Animal Model: Athymic (immunocompromised) nude mice.
-
Tumor Induction: Human hepatocellular carcinoma cells (Hep3B) are subcutaneously injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with Compound 3 (e.g., 10 mg/kg/day via intraperitoneal injection for 9 days).
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in treated animals to that in a control group.
-
Histological Analysis: At the end of the study, vital organs are collected to assess any potential treatment-related toxicity.[4][5]
-
3. Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: Mice (specific strain may vary, e.g., C57BL/6).
-
Disease Induction: EAE is induced by immunization with a myelin-derived peptide (e.g., MOG35-55) in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: Prophylactic or therapeutic administration of the test compounds (e.g., ST-1893 and ST-1894).
-
Efficacy Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Immunohistochemistry: At the end of the experiment, brain and spinal cord tissues are analyzed for immune cell infiltration (e.g., T-cells) and inflammatory markers.[6]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Efficacy Testing in a Neurodegenerative Disease Model
References
- 1. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone for Helicobacter pylori Treatment
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial agent 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, focusing on its confirmed molecular target in Helicobacter pylori and its performance relative to other therapeutic alternatives. Experimental data is presented to facilitate objective comparison, and detailed protocols for key assays are provided.
Confirming the Molecular Target: DNA Gyrase
This compound belongs to the quinolone class of antibiotics. The established molecular target of quinolones in Helicobacter pylori is DNA gyrase.[1][2] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Unlike many other bacteria, H. pylori does not possess topoisomerase IV, making DNA gyrase the sole target for this class of drugs in this pathogen.[2] Quinolones inhibit DNA gyrase by stabilizing the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[3]
The signaling pathway below illustrates the mechanism of action of quinolone antibiotics in H. pylori.
Caption: Mechanism of action of quinolones in H. pylori.
Performance Comparison: Antibacterial Activity
| Compound | Class | Target(s) in H. pylori | Reported MIC Range against H. pylori |
| This compound | Quinolone | DNA Gyrase | MIC₅₀: 22 µM, MIC₉₀: 50 µM |
| Levofloxacin | Quinolone | DNA Gyrase | 0.125 - 8 µg/mL |
| Clarithromycin | Macrolide | 23S rRNA of the 50S | 0.015 - 256 µg/mL |
| Amoxicillin | β-lactam | Penicillin-binding | 0.015 - 2 µg/mL |
| Metronidazole | Nitroimidazole | DNA | 0.125 - 256 µg/mL |
| Tetracycline | Tetracycline | 30S ribosomal subunit | 0.125 - 8 µg/mL |
Note: MIC values can vary significantly depending on the specific H. pylori strain and the testing methodology used. The increasing prevalence of resistance to fluoroquinolones like levofloxacin is a significant clinical concern.[4][5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the agar dilution method, a standard procedure for determining the MIC of an antimicrobial agent against H. pylori.
Caption: Workflow for MIC determination by agar dilution.
Detailed Steps:
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% defibrinated horse blood.
-
Antibiotic Dilution: Create a series of twofold dilutions of this compound and the comparator antibiotics in sterile saline or an appropriate solvent.
-
Plate Preparation: Add the antibiotic dilutions to the molten agar to achieve the desired final concentrations and pour into petri dishes. Include a drug-free control plate.
-
Inoculum Preparation: Culture H. pylori on a non-selective agar medium. Harvest the bacteria and suspend in sterile saline to a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the prepared agar plates.
-
Incubation: Incubate the plates in a microaerophilic atmosphere (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of H. pylori.
DNA Gyrase Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of a compound on the supercoiling activity of bacterial DNA gyrase.
Caption: Workflow for DNA gyrase inhibition assay.
Detailed Steps:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).
-
Enzyme and Inhibitor: Add purified H. pylori DNA gyrase to the reaction mixture. Then, add serial dilutions of this compound or a known DNA gyrase inhibitor (e.g., levofloxacin) as a positive control. Include a no-drug control and a no-enzyme control.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA), along with a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TAE buffer until there is adequate separation of the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV illumination. The supercoiled form of the plasmid will migrate faster than the relaxed form. Quantify the intensity of the supercoiled DNA band in the presence of the inhibitor compared to the no-drug control to determine the extent of inhibition and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme's activity by 50%).
Conclusion
This compound is a quinolone antibiotic that demonstrates potent activity against Helicobacter pylori. Its mechanism of action is the inhibition of DNA gyrase, a validated and essential target in this bacterium. While direct enzymatic inhibition data is not widely available for comparison, its MIC values suggest it is an effective antibacterial agent. Further studies are warranted to fully characterize its inhibitory profile against H. pylori DNA gyrase and to evaluate its efficacy against a broader range of clinical isolates, including those resistant to current standard-of-care antibiotics. The provided protocols offer a framework for conducting such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone-Containing Therapies in the Eradication of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone-based protocols for eradication of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Potential of Long-Chain Quinolinone Derivatives for Ulcer Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective treatments for peptic ulcer disease has led to the investigation of various synthetic compounds. Among these, long-chain quinolinone derivatives have emerged as a promising class of anti-ulcer agents. This guide provides a comparative analysis of their clinical potential, supported by available experimental data, to aid in research and development efforts. We will focus on three main categories: 2(1H)-quinolinone derivatives (represented by rebamipide), acylquinoline derivatives, and quinoline-chalcone hybrids.
Comparative Efficacy of Long-Chain Quinolinone Derivatives
To contextualize the potential of these derivatives, their performance is compared with standard anti-ulcer drugs such as proton pump inhibitors (e.g., omeprazole) and H2 receptor antagonists (e.g., cimetidine and ranitidine).
| Compound Class | Derivative Example | Experimental Model | Efficacy Metric | Result | Standard Drug | Standard Drug Result | Reference |
| 2(1H)-Quinolinone | Rebamipide | Acetic Acid-Induced Ulcer (Rat) | Healing Rate | Higher cumulative healing rate | Cimetidine | Lower cumulative healing rate | [1] |
| Rebamipide | Acetic Acid-Induced Ulcer (Rat) | Ulcer Diameter Reduction | Significant reduction | Omeprazole (10 mg/kg/d) | Significant reduction | [2] | |
| Rebamipide | NSAID-Induced Gastropathy (Human) | Symptom Improvement | 78.9% | Omeprazole | 79.0% | ||
| Rebamipide | NSAID-Induced Gastropathy (Human) | Lesion Improvement | Less effective | Omeprazole | More effective | ||
| Rebamipide | H. pylori-positive Gastric Ulcer (Human) | Healing Rate (at 12 weeks) | 81.5% | Omeprazole (20 mg/day) | 82.5% | [3][4] | |
| Acylquinoline | AU-413 | Ethanol-Induced Ulcer (Rat) | ED50 | 12 mg/kg, p.o. | - | - | |
| AU-413 | NaOH-Induced Ulcer (Rat) | ED50 | 41 mg/kg, p.o. | - | - | ||
| Quinoline-Chalcone Hybrid | Compound 17 | Aspirin-Induced Ulcer (Rat) | Ulcer Index | 3 | Omeprazole | 7.5 | [2] |
Mechanisms of Action and Signaling Pathways
The anti-ulcer activity of long-chain quinolinone derivatives is attributed to a variety of mechanisms, from inhibiting acid secretion to bolstering the mucosal defense.
2(1H)-Quinolinone Derivatives (Rebamipide)
Rebamipide exhibits a multi-faceted mechanism of action that goes beyond simple acid suppression. It is known to enhance mucosal defense by increasing the production of prostaglandins and mucus.[5] Furthermore, it acts as a scavenger of free radicals, mitigating oxidative stress-induced mucosal injury.
At the molecular level, rebamipide influences several key signaling pathways:
-
Prostaglandin Synthesis: Rebamipide stimulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, via the activation of AMP-activated protein kinase (AMPK).[6]
-
Growth Factor Signaling: It upregulates the expression of Epidermal Growth Factor (EGF) and its receptor, promoting cell proliferation and re-epithelialization of the ulcerated area.
-
Anti-inflammatory Action: Rebamipide can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.[7]
-
Cell Survival and Migration: It activates the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival, proliferation, and migration, essential processes for ulcer healing.[5] It also enhances intestinal cell recovery through the Rho kinase pathway.[5]
Acylquinoline Derivatives
This class of compounds primarily exerts its anti-ulcer effect through the inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells. This is the same mechanism of action as proton pump inhibitors (PPIs), the most potent class of acid-suppressing drugs.
Quinoline-Chalcone Hybrids
Quinoline-chalcone hybrids have demonstrated anti-ulcer activity through cytoprotective mechanisms. These compounds have been shown to increase the production of gastric mucin, which forms a protective barrier over the gastric mucosa. Additionally, they enhance the levels of prostaglandin E2 (PGE2), a key mediator of mucosal defense and repair.[8]
Detailed Experimental Protocols
Standardized animal models are crucial for the preclinical evaluation of anti-ulcer agents. Below are the detailed methodologies for key experiments cited in the evaluation of long-chain quinolinone derivatives.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is used to induce chronic gastric ulcers that closely resemble human ulcers in their healing process.
Procedure:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220 g) are fasted for 24 hours with free access to water.
-
Anesthesia and Surgery: Rats are anesthetized (e.g., with isoflurane). A midline laparotomy is performed to expose the stomach.
-
Ulcer Induction: A solution of acetic acid (e.g., 100%) is applied to the serosal surface of the stomach, typically in the corpus region, for a specific duration (e.g., 60 seconds) using a cylindrical mold (e.g., 6 mm diameter).[9]
-
Closure: The abdomen is then closed in layers.
-
Treatment: The test compounds (long-chain quinolinone derivatives) and standard drugs (e.g., omeprazole, cimetidine) are administered orally once or twice daily, starting from a set time post-ulcer induction (e.g., 2 days) for a specified period (e.g., 7 days).[9]
-
Evaluation: At the end of the treatment period, the animals are euthanized, and the stomachs are removed. The ulcer area is measured, and the percentage of ulcer healing is calculated. Histological examination can also be performed to assess the quality of ulcer healing.
NSAID-Induced Gastric Ulcer Model in Rats
This model is relevant for studying the gastroprotective effects of compounds against ulcers caused by nonsteroidal anti-inflammatory drugs (NSAIDs).
Procedure:
-
Animal Preparation: Rats are fasted for 24 hours with free access to water.
-
Drug Administration: The test compounds or standard drugs are administered orally.
-
Ulcer Induction: After a specific time (e.g., 30-60 minutes), an ulcerogenic dose of an NSAID (e.g., indomethacin or aspirin) is administered orally or subcutaneously.
-
Evaluation: Several hours later (e.g., 4-8 hours), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the number and severity of gastric lesions (ulcer index) are scored. The percentage of ulcer inhibition is then calculated.
H+/K+ ATPase Inhibition Assay
This in vitro assay is used to determine the inhibitory effect of compounds on the proton pump.
Procedure:
-
Enzyme Preparation: Gastric H+/K+ ATPase is typically prepared from the gastric microsomes of a suitable animal model, such as rabbits or hogs.
-
Incubation: The enzyme preparation is incubated with the test compound at various concentrations in a buffered solution.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method.
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in its absence. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.
Measurement of Prostaglandin E2 (PGE2) in Gastric Mucosa
This assay quantifies the levels of PGE2, a key gastroprotective prostaglandin.
Procedure:
-
Tissue Collection: Following an in vivo experiment (e.g., an ulcer model), the gastric mucosa is collected and homogenized.
-
Extraction: PGE2 is extracted from the tissue homogenate using an appropriate organic solvent.
-
Quantification: The concentration of PGE2 in the extract is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10] This involves a competitive binding reaction between the PGE2 in the sample and a labeled PGE2 for a limited number of antibody binding sites.
-
Analysis: The absorbance is read using a microplate reader, and the concentration of PGE2 is determined by comparison with a standard curve.
Conclusion
Long-chain quinolinone derivatives represent a diverse group of compounds with significant potential for the treatment of peptic ulcers. Rebamipide, a 2(1H)-quinolinone derivative, offers a unique multi-modal mechanism that combines mucosal protection, anti-inflammatory effects, and promotion of healing. Acylquinoline derivatives show promise as direct inhibitors of the proton pump, similar to established PPIs. Quinoline-chalcone hybrids demonstrate potent cytoprotective effects by enhancing the mucosal barrier.
While the available data is promising, further research is warranted. Direct comparative studies of different long-chain quinolinone derivatives against each other and against a wider range of standard therapies in standardized ulcer models are needed to fully elucidate their relative efficacy and clinical potential. A deeper understanding of the structure-activity relationships within each subclass will also be crucial for the design of more potent and safer anti-ulcer drugs. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations in this promising area of drug discovery.
References
- 1. Rebamipide, novel prostaglandin-inducer accelerates healing and reduces relapse of acetic acid-induced rat gastric ulcer. Comparison with cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Healing Effects of Rebamipide and Omeprazole in Helicobacter pylori-Positive Gastric Ulcer Patients after Eradication Therapy: A Randomized Double-Blind, Multinational, Multi-Institutional Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. Healing effects of rebamipide and omeprazole in Helicobacter pylori-positive gastric ulcer patients after eradication therapy: a randomized double-blind, multinational, multi-institutional comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rebamipide induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of oral rebamipide and in combination with cimetidine on experimental gastritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.6. Acetic Acid-Induced Chronic Gastric Lesions [bio-protocol.org]
- 10. Rebamipide with Proton Pump Inhibitors (PPIs) versus PPIs Alone for the Treatment of Endoscopic Submucosal Dissection-Induced Ulcers: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
